Product packaging for Ferric octanoate(Cat. No.:CAS No. 3130-28-7)

Ferric octanoate

Cat. No.: B1617757
CAS No.: 3130-28-7
M. Wt: 485.5 g/mol
InChI Key: ORTRPLABQKAPKJ-UHFFFAOYSA-K
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Description

Contextualization within Iron Carboxylate Coordination Chemistry

Ferric octanoate (B1194180) is a prime example of an iron carboxylate coordination compound. In these compounds, the iron ion is in the +3 oxidation state and is bonded to the oxygen atoms of the carboxylate groups of the octanoate ligands. vulcanchem.comevitachem.com The octanoate ligands, derived from octanoic acid, typically act as bidentate ligands, meaning they each form two bonds with the central iron ion. vulcanchem.com This coordination results in a stable chelate complex, often with an octahedral geometry around the iron center, where the six oxygen atoms from the three octanoate ligands surround the iron(III) ion. vulcanchem.com

The general class of metal carboxylates, including iron carboxylates, is known for its structural diversity, with examples ranging from simple mononuclear complexes to complex polynuclear clusters. For instance, research on iron(III) carboxylate chemistry has revealed the formation of trinuclear oxo-centered complexes, where three iron ions are bridged by a central oxygen atom. researchgate.net These intricate structures are of fundamental interest and have potential applications in areas such as catalysis and materials science.

Interdisciplinary Research Significance of Ferric Octanoate

The unique properties of this compound have propelled its use across a wide range of scientific disciplines, highlighting its interdisciplinary significance. orvium.ionih.govecorrector.com This integration of knowledge from different fields allows for a more comprehensive understanding of the compound's behavior and the development of innovative applications. orvium.ioijird.com

In materials science , this compound serves as a precursor for the synthesis of iron oxide nanoparticles. chemistrydocs.com The thermal decomposition of this compound under controlled conditions allows for the production of nanoparticles with specific sizes and magnetic properties. rsc.orgscribd.com The octanoate ligand itself can act as a capping agent during nanoparticle formation, controlling particle growth and preventing aggregation. rsc.org These magnetic nanoparticles have potential applications in data storage, biomedical imaging, and catalysis.

In catalysis , this compound has demonstrated efficacy in a variety of organic reactions. It can catalyze the coupling of carbon dioxide with epoxides to form cyclic carbonates, which are valuable compounds in the chemical industry. vulcanchem.com Furthermore, it has been used as a catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer with numerous applications. vulcanchem.comrsc.org Its catalytic activity is also being explored in asymmetric catalysis, where modifications with chiral ligands can lead to high enantioselectivity in chemical transformations. vulcanchem.com

In environmental science , this compound is utilized in wastewater treatment for the precipitation of sulfides. This application helps to control corrosion and odor in sewer systems by converting hydrogen sulfide (B99878) into insoluble iron sulfides.

The study of this compound provides a clear example of how a single chemical compound can be a focal point for interdisciplinary research, bringing together concepts from coordination chemistry, materials science, catalysis, and environmental science to address complex scientific and technological challenges. orvium.ioecorrector.com

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C24H45FeO6 vulcanchem.comevitachem.com
Molecular Weight 485.5 g/mol vulcanchem.comevitachem.com
Appearance Dark brown or reddish-brown solid evitachem.com
Solubility Soluble in organic solvents (e.g., ethanol), less soluble in water vulcanchem.comevitachem.com
Boiling Point 127°C vulcanchem.com
Density 0.91 g/mL vulcanchem.com
Thermal Stability Stable up to 180°C before decomposition vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45FeO6 B1617757 Ferric octanoate CAS No. 3130-28-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(3+);octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTRPLABQKAPKJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent)
Record name Ferric octanoate
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DSSTOX Substance ID

DTXSID30890572
Record name Ferric octanoate
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Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3130-28-7
Record name Ferric octanoate
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Record name Octanoic acid, iron(3+) salt (3:1)
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Record name Ferric octanoate
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Record name Iron(3+) octanoate
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Record name FERRIC OCTANOATE
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Synthetic Methodologies and Structural Elucidation of Ferric Octanoate

Advanced Synthetic Routes for Ferric Octanoate (B1194180)

The synthesis of ferric octanoate can be achieved through several methods, each offering distinct advantages and considerations for laboratory and industrial scales.

Optimized Laboratory Protocols for this compound Synthesis

In a laboratory setting, this compound is commonly synthesized through two primary methods: direct reaction and precipitation.

The direct reaction method involves the reaction of ferric chloride with sodium octanoate in an organic solvent. smolecule.com This method requires careful control of temperature and pH to ensure complete conversion. smolecule.com Another approach is the direct reaction of ferric chloride dissolved in a solvent like ethanol (B145695) or water with octanoic acid, followed by heating under reflux to facilitate the reaction. evitachem.com

The precipitation method offers an alternative route, where ferric hydroxide (B78521) is first precipitated and then reacted with octanoic acid. This technique can yield high-purity this compound. smolecule.com A common and well-established laboratory protocol involves a two-step process. First, octanoic acid is neutralized with sodium hydroxide to form sodium octanoate. Subsequently, an aqueous solution of ferric chloride is added to the sodium octanoate solution, leading to the formation of this compound and sodium chloride. The mixture is then heated under reflux to ensure the reaction goes to completion, followed by purification steps like filtration and recrystallization.

MethodReactantsKey StepsAdvantages
Direct Reaction Ferric chloride, Sodium octanoateControlled temperature and pH in organic solventSimpler reagent use
Direct Reaction Ferric chloride, Octanoic acidDissolving in solvent, heating under refluxDirect use of acid
Precipitation Ferric hydroxide, Octanoic acidPrecipitation followed by reactionCan yield high purity products
Two-Step Protocol Octanoic acid, Sodium hydroxide, Ferric chlorideNeutralization, reaction, reflux, purificationControlled pH, high purity product

Industrial-Scale Synthesis Adaptations and Considerations

For industrial production, laboratory methods are adapted for larger scales. This typically involves the use of large reactors with precise control over temperature, pressure, and mixing to optimize yield and purity. evitachem.com Industrial processes often operate at temperatures between 60–80°C with reaction times of 4–6 hours. vulcanchem.com Achieving high yields (≥85%) necessitates precise stoichiometric ratios of reactants and often the use of an inert atmosphere to prevent changes in the iron's oxidation state. vulcanchem.com Purification at an industrial scale is commonly achieved through filtration and recrystallization. evitachem.comvulcanchem.com

ParameterValue/Range
Temperature 60–80°C
Reaction Time 4–6 hours

Role of Octanoate Precursors in this compound Formation

The choice of octanoate precursor is a critical factor in the synthesis of this compound. Octanoic acid itself is a key precursor. smolecule.comevitachem.com In many synthesis routes, octanoic acid is first converted to an octanoate salt, such as sodium octanoate, by reacting it with a base like sodium hydroxide. This sodium octanoate then readily reacts with a ferric salt. The use of an octanoate salt precursor like sodium octanoate is advantageous for controlling the reaction's pH and improving the consistency of the final product. Other octanoate precursors can also be utilized, and in some formulations, this compound is prepared alongside other metal octanoates for specific applications. The properties of the final this compound product are influenced by the purity of the precursors used.

Spectroscopic and Diffractional Characterization Techniques

A variety of spectroscopic and diffractional techniques are employed to elucidate the structure of this compound, confirming the coordination of the octanoate ligands to the iron(III) center.

Vibrational Spectroscopy for Ligand Coordination Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for analyzing the coordination of the carboxylate group to the metal center in metal carboxylates like this compound. epa.govresearchgate.net The carboxylate group (COO⁻) exhibits characteristic symmetric and antisymmetric stretching vibrations. mdpi.com The positions of these bands in the IR spectrum can provide information about the coordination geometry, such as whether the ligand is acting in a monodentate, bidentate chelating, or bidentate bridging fashion. researchgate.netresearchgate.netunimelb.edu.au

For iron(III) carboxylate complexes, IR spectroscopy has been used to determine that the carboxylate groups predominantly form complexes with bidentate structures. researchgate.netresearchgate.net The infrared spectrum of ferric oleate (B1233923), a similar iron(III) carboxylate, shows the characteristic peaks of coordinated oleate anions. In general, for metal carboxylates, the antisymmetric (νasCOO⁻) and symmetric (νsCOO⁻) carboxylate vibrations typically appear in the regions of 1575–1530 cm⁻¹ and 1460–1400 cm⁻¹, respectively. mdpi.com The separation between these two bands (Δ) is sensitive to the coordination mode. mdpi.com

Raman spectroscopy is complementary to IR spectroscopy and can provide additional information, particularly regarding the carbon chain of the octanoate ligand. epa.gov

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes like this compound presents unique challenges and opportunities. The presence of the paramagnetic Fe(III) ion leads to significant shifts and broadening of the NMR signals of nuclei in close proximity to the metal center. researchgate.net This phenomenon, known as the paramagnetic shift, can provide valuable structural information.

While specific ¹H or ¹³C NMR data for this compound is not extensively detailed in the available literature, the principles of paramagnetic NMR are well-established for iron complexes. rsc.orgnih.gov The analysis of these paramagnetically shifted resonances can reveal details about the electronic structure and the geometry of the ligand coordination around the iron center. The line widths and chemical shift ranges in the NMR spectra of high-spin Fe(II) and Fe(III) complexes are characteristic of their electronic state. rsc.org For instance, ¹H NMR spectra of paramagnetic iron complexes can span a very wide chemical shift range. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the ¹H NMR spectra of different spin states of iron complexes, aiding in the interpretation of experimental data and the elucidation of the structure. rsc.org

Mass Spectrometric Elucidation of this compound Structures

Mass spectrometry serves as a important analytical technique for the structural elucidation of this compound, providing insights into its molecular weight and fragmentation patterns. While detailed mass spectrometric studies specifically on monomeric this compound are not extensively documented in publicly available literature, the behavior of related metal carboxylates can be used to infer its fragmentation pathways. cdnsciencepub.comrsc.orgrsc.org

Typically, in the mass spectrum of a metal carboxylate, the molecular ion peak is observed, which confirms the molecular weight of the compound. savemyexams.com For this compound, with a chemical formula of Fe(C₈H₁₅O₂)₃, the expected molecular weight is approximately 485.5 g/mol . evitachem.comnih.gov The observation of this molecular ion peak would be the first step in its mass spectrometric identification.

Fragmentation of metal carboxylates in a mass spectrometer often involves the loss of ligands or parts of ligands. scribd.comslideshare.net For this compound, likely fragmentation pathways would include the sequential loss of octanoate radicals (C₇H₁₅COO•) or octanoic acid molecules (C₈H₁₆O₂). The fragmentation of binuclear copper(I) carboxylates, for instance, shows a primary fragmentation step involving the loss of a carboxylate radical (RCO₂•) from the dimeric molecular ion. cdnsciencepub.com A similar loss from a monomeric this compound ion, [Fe(O₂CR)₃]⁺ (where R = C₇H₁₅), would result in ions like [Fe(O₂CR)₂]⁺ and subsequently [Fe(O₂CR)]⁺.

Another potential fragmentation pathway is the loss of CO₂ followed by the migration of the alkyl group. cdnsciencepub.com In the case of this compound, this could lead to the formation of iron-alkyl species. Studies on trinuclear oxo-centered iron carboxylates using techniques like Electron Induced Dissociation (EID) have shown that the fragmentation provides detailed information about the metallic core and the number and nature of the ligands. nih.gov While this compound is typically monomeric, the existence of polynuclear iron carboxylates is common, and their mass spectra can be complex, sometimes showing ions with a higher nuclearity than the parent molecule. rsc.orgrsc.org

The table below summarizes the expected ionic fragments of this compound based on general fragmentation patterns of metal carboxylates.

Ion FormulaProbable m/zDescription
[Fe(C₈H₁₅O₂)₃]⁺~485.5Molecular Ion
[Fe(C₈H₁₅O₂)₂(C₇H₁₅)]⁺~371.3Loss of CO₂
[Fe(C₈H₁₅O₂)₂]⁺~342.2Loss of an octanoate radical
[Fe(C₈H₁₅O₂)]⁺~199.1Loss of two octanoate radicals
[Fe]⁺~55.8Bare iron ion
[C₇H₁₅COO]⁻ or [C₈H₁₅O₂]⁻~143.2Octanoate ligand anion

Note: The m/z values are approximate and depend on the specific isotopes.

X-ray Diffraction Studies of this compound Crystalline Forms

Studies on related metal carboxylates and iron complexes provide a basis for understanding the likely crystalline arrangement of this compound. For instance, X-ray diffraction analysis of other metal soaps, like cobalt stearate, suggests a layered structure where the metal ions are arranged in parallel planes, with the fatty acid chains extending on either side. researchgate.net It is plausible that this compound could adopt a similar lamellar structure in its crystalline form.

In the absence of single-crystal data, powder X-ray diffraction (pXRD) can provide information about the phase and crystallinity of a sample. For example, pXRD has been used to differentiate between an iron(III)-acetate complex and a µ-oxo-bridged species, confirming the formation of the desired acetate (B1210297) complex. rsc.org A similar approach could be applied to verify the structure of synthesized this compound.

Furthermore, this compound has been used as a precursor in the synthesis of iron oxide nanoparticles. researchgate.net In such studies, XRD is employed to characterize the final nanoparticle products (e.g., maghemite or magnetite), but the XRD pattern of the initial this compound is often not reported. researchgate.net

The table below summarizes the expected crystallographic system for this compound based on data from analogous iron carboxylate complexes. iucr.org

ParameterExpected Value/SystemBasis of Inference
Crystal SystemOrthorhombic or MonoclinicCommon systems for metal-organic complexes with similar ligands. iucr.orgacs.org
Coordination GeometryDistorted OctahedralConsistently reported for Fe(III) carboxylates. rsc.orgkoreascience.kr
PackingLayered (lamellar) structureInferred from studies on other metal soaps. researchgate.net

Coordination Environment and Electronic Structure of the Iron(III) Center

Octahedral Coordination Geometry of the Ferric Ion

The iron(III) center in this compound is characterized by a specific coordination environment that dictates its chemical and physical properties. It is widely accepted that the ferric ion (Fe³⁺) in this compound typically exhibits an octahedral coordination geometry. evitachem.comvulcanchem.comrsc.org This arrangement involves the central iron ion being coordinated to six oxygen atoms from the octanoate ligands. vulcanchem.com

This high-spin d⁵ Fe(III) center in a distorted octahedral ligand field is a common feature in many iron(III) carboxylate complexes. rsc.orgresearchgate.net The octahedral geometry is a consequence of the coordination of the three octanoate ligands around the central iron ion. evitachem.com This coordination environment is crucial for the stability of the complex. The specific arrangement of the ligands around the Fe(III) center can be further described by the concepts of ligand denticity and stereochemistry.

Ligand Denticity and Stereochemical Considerations in this compound

The octanoate ligand (C₇H₁₅COO⁻) is a carboxylate, which can coordinate to a metal center in several ways, including as a monodentate or a bidentate ligand. In the case of this compound, the octanoate groups typically act as bidentate ligands, where both oxygen atoms of the carboxylate group coordinate to the iron(III) center. evitachem.comresearchgate.net This bidentate coordination leads to the formation of a stable chelate complex. vulcanchem.com

When three bidentate ligands coordinate to a central metal ion in an octahedral geometry, two possible stereoisomers can be formed: facial (fac) and meridional (mer).

Facial (fac) isomer: The three ligands are positioned on one face of the octahedron, with the three coordinating atoms of one type (e.g., the three O' atoms from the C=O groups) occupying adjacent vertices.

Meridional (mer) isomer: The three ligands are arranged around the meridian of the octahedron, with the three coordinating atoms of one type lying in a plane that bisects the molecule.

The specific isomer formed can depend on the reaction conditions and the nature of the ligands. For a complex like this compound, with three identical bidentate ligands, both fac and mer isomers are theoretically possible, leading to potential stereochemical complexity. The flexibility of the carboxylate bidentate coordination can result in a remarkable versatility of the FeN₄O₂ coordination geometry in related complexes. acs.org

The table below summarizes the coordination properties of the octanoate ligand in this compound.

PropertyDescriptionReference
LigandOctanoate (C₇H₁₅COO⁻)
DenticityTypically Bidentate evitachem.comresearchgate.net
Coordination AtomsTwo oxygen atoms from the carboxylate group vulcanchem.com
Possible IsomersFacial (fac) and Meridional (mer)Inferred from coordination chemistry principles

Theoretical Investigations of Electronic Structures and Bonding in this compound

Theoretical investigations, particularly using Density Functional Theory (DFT), have become instrumental in understanding the electronic structure and bonding in metal complexes. While specific DFT studies on monomeric this compound are scarce, research on analogous iron(III) carboxylate systems provides significant insights. acs.orgnih.govresearchgate.net

These studies consistently show that the iron(III) ion in such complexes is in a high-spin d⁵ electronic configuration. rsc.orgresearchgate.net This means that there are five unpaired electrons in the d-orbitals of the iron atom, which explains the paramagnetic nature of many ferric compounds.

DFT calculations on hexa-Fe(III) acetate complexes have been used to model the energetics of hydrogenation and the stability of various intermediates. acs.orgnih.gov For instance, calculations have shown that the conversion of a μ-O (oxo) bridge to a μ-OH (hydroxo) bridge is thermodynamically favorable. acs.org Similar calculations on iron complexes with a single oleate ligand predict that the formation of an iron-oxygen bond is energetically favored. researchgate.net

The bonding between the iron(III) center and the oxygen atoms of the octanoate ligands is primarily ionic in character, but with a degree of covalent contribution. researchgate.net DFT calculations can quantify the nature of this bonding by analyzing molecular orbitals and charge distributions. For example, in related Fe(III) complexes, theoretical studies have provided insights into the metal-ligand bonding interactions. osti.gov These computational approaches can also be used to predict the stability of different isomers (e.g., fac vs. mer) and to rationalize the observed reactivity.

Chemical Reactivity and Mechanistic Pathways of Ferric Octanoate

Redox Transformations of the Iron Center in Ferric Octanoate (B1194180)

The iron center in ferric octanoate is in the +3 oxidation state, which can be either further oxidized under specific conditions or, more commonly, reduced to the ferrous (+2) state. nanofase.eu These redox transformations are fundamental to its role in various chemical processes, including catalysis and material synthesis.

The thermal decomposition of this compound in the presence of air at elevated temperatures (e.g., 140–200 °C) also leads to the formation of iron oxide nanoparticles. rsc.org The reaction mechanism is believed to involve the homolytic cleavage of the iron-carboxylate bond, generating free radicals that subsequently lead to the formation of stable iron oxide phases like hematite (B75146) (α-Fe₂O₃) or maghemite (γ-Fe₂O₃). rsc.orgwikipedia.org The specific phase of iron oxide formed can be influenced by the reaction temperature and atmosphere. wikipedia.org

Reaction TypeReactantsConditionsMajor Products
Oxidation This compound, Strong Oxidizing Agents (e.g., Hydrogen Peroxide)Chemical OxidationFerric oxide (Fe₂O₃), Octanoic acid derivatives
Thermal Oxidation This compound, Air/OxygenHigh Temperature (e.g., >180°C)Iron Oxides (e.g., Fe₂O₃, Fe₃O₄)
Reduction This compound, Reducing Agents (e.g., Sodium Borohydride)Specific reducing conditionsFerrous octanoate

The reduction of the ferric (Fe³⁺) center to the ferrous (Fe²⁺) state is a more common redox transformation for this compound. This reaction can be achieved under specific conditions using appropriate reducing agents. evitachem.com Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are capable of reducing this compound to ferrous octanoate. evitachem.comvulcanchem.com

This reduction is a critical step in many biological and chemical systems where iron cycling between the +2 and +3 states is essential. nih.govfrontiersin.org In anoxic environments, microorganisms can facilitate the reduction of ferric iron to ferrous iron as a part of their metabolism. nanofase.eulibretexts.org While specific studies on microbial reduction of this compound are not detailed, the general principles of dissimilatory iron reduction would apply, where the compound could serve as an electron acceptor. libretexts.org

Oxidation Pathways Leading to Iron Oxide Byproducts

Ligand Exchange and Substitution Reactions of this compound

The octanoate groups in this compound are ligands bound to the central iron ion. These ligands can be replaced by other molecules in a process known as ligand exchange or substitution. chemguide.co.ukcrunchchemistry.co.uk This reactivity allows for the modification of the iron complex's properties and is a key feature of its coordination chemistry.

The octanoate ligands in the this compound complex can be substituted by external nucleophiles. smolecule.com Common nucleophiles that can displace the octanoate ligands include pyridine (B92270) and dimethylformamide (DMF). evitachem.comvulcanchem.com These reactions typically occur under mild conditions and result in the formation of new ferric complexes with altered solubility, stability, and reactivity. evitachem.com

For example, the addition of a strong-field ligand like thiocyanate (B1210189) (SCN⁻) to a solution containing aquated iron(III) ions results in an intense red color due to the formation of a new complex, demonstrating the facility of ligand exchange at the Fe³⁺ center. chemguide.co.uk A similar principle applies to this compound, where the equilibrium can be shifted to favor the new complex if the incoming ligand forms a more stable bond with the iron center or is present in high concentration. crunchchemistry.co.uk

Original ComplexIncoming Ligand (Nucleophile)Resulting Product
This compoundPyridineFerric complex with pyridine ligands
This compoundDimethylformamide (DMF)Ferric complex with DMF ligands
Hexaaquairon(III) ionThiocyanate ion (SCN⁻)Pentaaquathiocyanatoiron(III) ion

Ancillary ligands, which are ligands other than the primary octanoate groups, can significantly modulate the reactivity of the iron center. wiley.com The design and introduction of specific ancillary ligands can alter the electronic properties and steric environment of the ferric complex, thereby influencing its catalytic activity and stability. wiley.comgre.ac.uk

The reactivity of iron complexes can be controlled by the ligand's substitution pattern. For instance, in iron(III) amino triphenolate complexes, monomeric forms were found to be significantly more active catalysts for the cycloaddition of CO₂ to oxiranes than their dimeric counterparts, a difference controlled by the steric bulk of substituents on the ligand framework. researchgate.net This principle suggests that the introduction of suitable ancillary ligands to a this compound system could be used to tune its reactivity for specific applications, such as catalysis. google.com The electronic nature of the ligand—whether it is electron-donating or electron-withdrawing—can also impact the redox potential of the iron center, making it easier or harder to reduce or oxidize. nih.gov

Substitution of Octanoate Ligands with External Nucleophiles

Thermal and Chemical Decomposition Mechanisms of this compound

This compound is stable under normal conditions but will decompose when subjected to sufficient thermal energy or harsh chemical environments. evitachem.com The decomposition pathways typically involve the cleavage of the bonds between the iron and the octanoate ligands.

The thermal stability of this compound extends up to approximately 180°C, beyond which decomposition occurs. vulcanchem.com Thermal decomposition is believed to proceed via the homolytic cleavage of the metal-carboxylate bond, which forms free radicals. rsc.org This mechanism is utilized in the synthesis of iron oxide nanoparticles from metal-oleate precursors, where heating to high temperatures (e.g., 320°C) results in highly crystalline nanoparticles. rsc.org The octanoate ligand itself can play a role as a capping agent during this process, controlling particle growth. rsc.org Thermogravimetric analysis (TGA) of analogous nickel octanoate shows a significant weight loss step between 220-350°C, corresponding to the decomposition of the octanoate ligand. researchgate.net

Chemical decomposition can be initiated by various conditions. smolecule.com For instance, in the context of lipid systems, this compound can act as a pro-oxidant, accelerating thermo-oxidative degradation. At 180°C, it significantly increases the acid value and polymer content in soybean oil, indicating it promotes decomposition pathways. vulcanchem.com The decomposition of the octanoate ligand itself on a metal surface has been studied, showing it can break down to evolve carbon dioxide and leave behind hydrocarbon fragments. researchgate.net

Decomposition TypeConditionsMechanism/PathwayProducts
Thermal Temperature > 180°CHomolytic cleavage of Fe-O bond, radical formationIron oxides, gaseous byproducts
Chemical Pro-oxidant in lipid mediaAccelerates thermo-oxidative degradationAldehydes, polymer content
Surface-mediated Adsorption on metal surfacesCleavage of carboxylate from hydrocarbon chainCarbon dioxide, hydrocarbon fragments

Photochemical Reactivity of this compound Systems

The photochemical behavior of iron(III) carboxylates, including this compound, is characterized by their ability to absorb light, which initiates a series of redox reactions. This photoactivity is a key feature of their chemical reactivity, leading to the generation of radical species and subsequent degradation of the carboxylate ligands. Iron complexes, including those with carboxylate ligands, can absorb light over a broad wavelength range, which induces the reduction of iron(III) and the oxidation of the ligands. copernicus.orgrsc.org

Photoinduced Radical Generation from Iron(III)-Carboxylate Complexes

The principal mechanism for the photochemical activity of iron(III)-carboxylate complexes is a process known as ligand-to-metal charge transfer (LMCT). nih.gov Upon absorption of a photon of suitable energy (typically in the UV or visible range), an electron is transferred from a molecular orbital primarily located on the carboxylate ligand to a d-orbital of the iron(III) center. This event results in the near-instantaneous reduction of the iron center from Fe(III) to Fe(II) and the concomitant formation of a highly reactive carboxylate radical (RCOO•).

The general reaction can be depicted as: Fe(III)(RCOO)₃ + hν → Fe(II)(RCOO)₂ + RCOO•

This primary photochemical process is fundamental to the reactivity of these systems. For instance, in the well-studied photolysis of Fe(III)-citrate and Fe(III)-oxalate complexes, irradiation with sunlight or artificial light sources leads to the efficient generation of Fe(II) and corresponding carboxylate radicals. copernicus.org While specific quantum yields for this compound are not widely reported in the literature, data from analogous iron(III) carboxylates provide insight into the efficiency of this process. The quantum yield, which represents the efficiency of a photochemical process, can vary significantly depending on the specific carboxylate ligand.

The generation of radicals is not limited to the carboxylate species. In aqueous environments and in the presence of oxygen, the initial photoreduction of Fe(III) can trigger a cascade of reactions producing other reactive oxygen species (ROS). The Fe(II) generated can react with oxygen and water to produce species like hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•), which in turn reoxidize Fe(II) to Fe(III), establishing a photocatalytic cycle. copernicus.org

Impact of Photolysis on Carboxylate Ligand Degradation

The carboxylate radical formed during the LMCT process is unstable and undergoes subsequent reactions, leading to the degradation of the original ligand. The most common pathway for the degradation of simple alkyl carboxylate radicals is decarboxylation, where the radical loses a molecule of carbon dioxide (CO₂) to form an alkyl radical (R•).

RCOO• → R• + CO₂

Studies on various iron(III)-carboxylate systems have confirmed that ligand degradation is a direct consequence of photolysis. For example, the photolysis of Fe(III)-citrate results in the loss of CO₂ and the formation of a ketyl radical. copernicus.org This process of photo-oxidation and decarboxylation is a significant pathway for the mineralization of dissolved organic matter in environmental systems where iron-carboxylate complexes are present. The entire cycle, involving photoreduction of Fe(III), ligand oxidation and decarboxylation, and subsequent re-oxidation of Fe(II), can lead to the continual degradation of the carboxylate ligand. copernicus.org

Comparative Mechanistic Studies with Analogous Metal Carboxylates

The reactivity of this compound is best understood when compared with analogous carboxylates of other transition metals, such as copper and cobalt. While direct comparative photochemical studies are limited, differences in their thermal catalytic behavior and fundamental redox properties provide valuable insights.

This compound's reactivity differs significantly from that of copper(II) octanoate primarily due to the metal ion. Iron can exist in multiple oxidation states, notably +2 and +3, making it highly active in redox reactions. In contrast, while copper also has +1 and +2 states, the Fe(III)/Fe(II) redox couple has a different potential and reactivity profile. In non-photochemical reactions, this compound can act as an oxidant, being reduced to ferrous octanoate.

When comparing iron and cobalt catalysts, distinct differences in activity and selectivity are observed, although much of the direct comparative data comes from thermal processes like the Fischer-Tropsch synthesis (FTS). In FTS, cobalt catalysts are generally more active than iron catalysts under identical conditions. researchgate.net However, iron catalysts are more resistant to deactivation by ammonia (B1221849) and can be more stable at high conversion levels where the partial pressure of water is high. researchgate.net Iron catalysts also tend to promote the formation of olefins and oxygenates. catalysis.blogmdpi.com These differences highlight the intrinsic electronic and structural distinctions between iron and cobalt centers, which would also influence their photochemical behavior. For instance, the different redox potentials and coordination geometries of iron and cobalt complexes would affect the energy of their LMCT bands and their efficiency in generating radicals upon irradiation.

The table below summarizes a general comparison between iron and cobalt as catalysts, based on findings from thermal catalysis, which reflect their fundamental chemical differences.

FeatureIron-Based CatalystsCobalt-Based Catalysts
Typical ReactivityHighly active in redox reactions; promotes formation of olefins and oxygenates. catalysis.blogmdpi.comGenerally higher catalytic activity in processes like FTS; produces more paraffinic hydrocarbons. researchgate.netcatalysis.blog
StabilityCan be more stable at high conversion levels with high water partial pressure; more resistant to ammonia poisoning. researchgate.netMore susceptible to deactivation by oxidation at high water partial pressures. researchgate.net
Redox StatesFe(II) and Fe(III) are the most common and interconvert readily.Co(II) and Co(III) are the most relevant, with different redox potentials compared to iron.

In the context of carboxylate complexes, the structure of copper(II) octanoate is known to be a binuclear "paddle-wheel" structure. researchgate.net In contrast, this compound is expected to have a monomeric structure with octahedral geometry around the iron(III) center. evitachem.comnih.gov This structural difference would significantly impact the accessibility of the metal center and the electronic properties of the complex, thereby influencing both its thermal and photochemical reactivity.

Catalytic Applications of Ferric Octanoate

Ferric Octanoate (B1194180) in Organic Transformation Catalysis

In the realm of organic synthesis, iron catalysts are gaining prominence as inexpensive, abundant, and environmentally benign alternatives to precious metal catalysts. princeton.edu Ferric octanoate, as a simple and stable iron salt, is representative of a class of compounds used as pre-catalysts for a variety of important reactions.

Iron complexes are well-established catalysts for oxidation reactions, a fundamental transformation in organic chemistry. researchgate.netmdpi.com Carboxylates of metals like iron are known to act as homogeneous catalysts that can initiate radical chain reactions for the oxidation of organic compounds. nih.gov The ferric ion (Fe³⁺) can act as a pro-oxidant by decomposing hydroperoxides to generate radical species that propagate oxidation. rsc.org

While specific studies detailing this compound are limited, the catalytic behavior of analogous Fe(III) compounds provides significant insight. For instance, Fe(III) complexes are used in the aerobic oxidation of alcohols. nih.gov In some systems, an iron catalyst in conjunction with an electron-transfer mediator can oxidize primary and secondary alcohols to aldehydes and ketones with high efficiency. nih.gov Iron(III) catalysts have also been employed for the Wacker-type oxidation of olefins to ketones at room temperature using air as the oxidant. nih.gov The oxidation of hydrocarbons, such as the hydroxylation at allylic C-H bonds, can also be achieved using iron-based catalysts. nih.govrsc.org

A representative system using an in-situ generated catalyst from FeCl₃ and a ligand demonstrates the oxidation of various alcohols to their corresponding carboxylic acids or ketones with high yields under solvent-free conditions. rsc.org

Table 1: Representative Iron-Catalyzed Oxidation of Alcohols

This table presents data for an analogous in-situ generated Fe(III) catalyst system as a representation of the potential activity of this compound. rsc.org

Substrate Product Yield (%)
1-Octanol Octanoic acid 89
2-Octanol 2-Octanone 98
Benzyl alcohol Benzoic acid 95

Carbon-Carbon Bond Formation Catalysis Utilizing this compound

Iron-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon bonds, offering a sustainable alternative to methods using palladium or nickel. princeton.eduthieme-connect.de The Kumada coupling, which pairs a Grignard reagent with an organic halide, is a notable example where simple iron salts have proven effective as catalysts. frontiersin.orgwikipedia.org Although early work focused on cobalt, catalysts based on iron were also shown to be viable. princeton.edufrontiersin.org

Air-stable and inexpensive iron(III) salts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) are excellent pre-catalysts for the cross-coupling of Grignard reagents with substrates such as alkenyl triflates and acid chlorides. researchgate.net These reactions often proceed rapidly under mild conditions and tolerate a range of functional groups. researchgate.net The mechanism is thought to involve the in-situ formation of low-valent organoiron species that facilitate the coupling process. researchgate.net While the Heck reaction is predominantly catalyzed by palladium, some iron-based systems have been developed for the olefination of aryl iodides. researchgate.netrsc.orgwikipedia.org

The following table shows results for the Kumada coupling of alkyl halides with aryl Grignard reagents using the representative pre-catalyst Fe(acac)₃, illustrating the utility of this class of iron compounds. thieme-connect.de

Table 2: Representative Iron-Catalyzed Kumada Cross-Coupling Reactions

This table presents data for Fe(acac)₃ as a representation of the potential activity of this compound. thieme-connect.de

Alkyl Halide Grignard Reagent Product Yield (%)
1-Bromooctane Phenylmagnesium bromide 1-Phenyloctane 93
1-Bromododecane 4-Methoxyphenylmagnesium bromide 1-(4-Methoxyphenyl)dodecane 95
1-Bromo-3-phenylpropane Phenylmagnesium bromide 1,3-Diphenylpropane 94

This compound in Hydrogenation Reactions

The hydrogenation of unsaturated functional groups is a cornerstone of chemical synthesis. While precious metals have historically dominated this field, iron-based catalysts are emerging as a cost-effective and sustainable option. organic-chemistry.orgorganic-chemistry.orgrsc.org Research has demonstrated that defined iron complexes and in-situ generated catalysts can effectively hydrogenate a variety of substrates, including nitroarenes, alkenes, and alkynes. organic-chemistry.orgrsc.orgnih.gov

For example, a well-defined catalyst system comprising Fe(BF₄)₂·6H₂O and a tetraphos ligand enables the transfer hydrogenation of nitroarenes to anilines using formic acid as the hydrogen source under mild, base-free conditions. organic-chemistry.orgnih.gov Other systems, such as those generated from FeCl₃ and LiAlH₄, can hydrogenate alkenes and alkynes at atmospheric pressure. rsc.org The development of nanoscale iron oxide catalysts has also provided a robust method for the selective hydrogenation of nitroarenes. nih.gov

While these studies highlight the versatility of various iron sources as pre-catalysts, specific research detailing the application of this compound in these hydrogenation reactions is not prominent in the current literature. The field demonstrates a broad tolerance for different iron salts, suggesting the potential applicability of this compound in similar catalytic systems.

This compound in Polymerization Catalysis

This compound and related iron carboxylates are notable for their activity in catalyzing polymerization reactions, particularly for producing biodegradable polyesters and for the chemical fixation of carbon dioxide.

The ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL) is the primary industrial route to biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). frontiersin.orgscielo.br For decades, tin(II) octanoate (Sn(Oct)₂) has been the industry standard catalyst, but concerns over its potential toxicity have driven the search for alternatives based on more biocompatible metals like iron. frontiersin.orgresearchgate.netnih.gov

Iron-based compounds, including simple salts and coordination complexes, have been proven to be efficient promoters for the ROP of cyclic esters, often under mild conditions. acs.org The polymerization typically proceeds via a coordination-insertion mechanism, where the monomer coordinates to the iron center before ring-opening and insertion into the growing polymer chain. scielo.brfrontiersin.org Research has shown that catalysts like ferrous acetate (B1210297) (Fe(OAc)₂) can polymerize lactide at temperatures as low as 105°C, yielding polymers with low polydispersity. frontiersin.org Other studies have utilized iron(III) complexes such as Fe(acac)₃ and FeCl₃ for the ROP of ε-caprolactone. frontiersin.orgresearchgate.netspringerprofessional.de These findings underscore the potential of simple iron carboxylates, including this compound, to serve as effective and less toxic catalysts for producing sustainable polymers.

Table 3: Representative Iron-Catalyzed Ring-Opening Polymerization of ε-Caprolactone (CL)

This table presents data for FeCl₃ as a representative iron catalyst. frontiersin.org

[Monomer]:[Catalyst] Temperature (°C) Time (min) Conversion (%)
400:1 50 25 60
400:1 75 25 72
400:1 100 25 88

Carbon Dioxide Coupling Reactions Catalyzed by this compound

The utilization of carbon dioxide as a C1 building block is a key goal of green chemistry. acs.orgmdpi.com The coupling of CO₂ with epoxides to form cyclic carbonates is a particularly atom-economic reaction that has received significant attention. thieme-connect.deacs.org These cyclic carbonates are valuable as polar aprotic solvents and as monomers for the synthesis of polycarbonates. thieme-connect.deresearchgate.net

Iron(III) complexes have emerged as highly effective catalysts for this transformation. rsc.orgacs.orgresearchgate.net Typically, the catalytic system consists of an iron(III) salt, such as an acetate or carbamate, and a nucleophilic co-catalyst, most commonly a quaternary ammonium (B1175870) halide like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netnih.govnih.gov The iron center acts as a Lewis acid to activate the epoxide, while the halide anion from the co-catalyst initiates the ring-opening. researchgate.net Subsequent reaction with CO₂ leads to the formation of the cyclic carbonate and regeneration of the catalyst.

Studies using Fe(III)-acetate complexes have demonstrated high conversions of various epoxides to their corresponding cyclic carbonates under relatively mild, solvent-free conditions (e.g., 80°C, 10 bar CO₂). researchgate.net This highlights the efficacy of Fe(III) carboxylates like this compound in this important CO₂ valorization reaction.

Table 4: Iron(III)-Catalyzed Coupling of CO₂ and Epoxides

This table presents data for an Fe(III)-acetate/TBAC system as a representation of the potential activity of this compound. researchgate.net

Epoxide Substrate Co-catalyst Conversion (%) Selectivity to Cyclic Carbonate (%)
Cyclohexene Oxide TBAC 66 >99 (cis-isomer)
Propylene Oxide TBAC 98 >99
1,2-Butylene Oxide TBAC 96 >99
Styrene Oxide TBAC 99 >99

Atom Transfer Radical Polymerization (ATRP) Mediated by this compound

Iron-based catalysts are recognized for their utility in Atom Transfer Radical Polymerization (ATRP) due to their environmental friendliness, low toxicity, and abundance. mdpi.com In iron-catalyzed ATRP, the fundamental process involves the reversible activation of dormant species (like an alkyl halide) by an iron(II) complex (the activator) to form a propagating radical and an iron(III) complex (the deactivator). mdpi.com The reverse reaction, deactivation, is crucial for maintaining a low radical concentration and achieving controlled polymerization. mdpi.com

While a variety of iron complexes have been explored for ATRP, including those with phenolate, salen, and phosphine-based ligands, the specific use of this compound as the primary catalyst is not extensively detailed in current research. researchgate.netnih.govacs.org However, the broader class of iron(III) compounds serves as important precursors in ATRP systems. For instance, some systems employ an in situ reduction of an Fe(III) complex to the active Fe(II) state to initiate polymerization. acs.orgfigshare.com One such method involves using tin octanoate as a reducing agent for an Fe(III) complex, which allows the polymerization to proceed. acs.orgfigshare.com This highlights the role of octanoates in the broader catalytic system, even if not as the primary ligand on the iron catalyst itself.

Iron-catalyzed ATRP has been successfully applied to monomers like styrenes and methacrylates, yielding polymers with controlled molecular weights and low dispersity (as low as 1.07). researchgate.netacs.org However, the polymerization of other monomers, such as acrylates, has proven more challenging, often resulting in low monomer conversion and poor control over the polymer structure. researchgate.net The effectiveness of the iron catalyst is heavily influenced by the surrounding ligands, which modulate its electronic and steric properties. researchgate.netnih.gov

Mechanisms of Photoinduced Iron(III)-Mediated Polymerization

Photoinduced ATRP using iron catalysts represents a significant advancement, enabling temporal control over polymerization through the use of light. nih.gov This process typically relies on the photoreduction of a stable and less active iron(III) precursor to the catalytically active iron(II) state. nih.govmdpi.comresearchgate.net

The central mechanism involves a ligand-to-metal charge transfer (LMCT) process upon irradiation with light, often in the visible spectrum. oaepublish.comrsc.org In a typical system involving an iron(III) halide, such as FeBr₃, photoexcitation promotes the homolytic cleavage of the iron-halogen bond. nih.govresearchgate.netrsc.org This cleavage generates two critical species simultaneously: the iron(II) activator (e.g., FeBr₂) and a halogen radical (Br•). nih.govresearchgate.net

This photogenerated radical can then add to a monomer molecule, effectively initiating a new polymer chain. nih.govresearchgate.net This unique feature allows polymerization to proceed even in the absence of a conventional alkyl halide initiator. nih.govmdpi.comresearchgate.net The newly formed Fe(II) complex acts as the ATRP activator, controlling the polymerization by reversibly activating the dormant polymer chains. mdpi.com The process can be conducted with ppm concentrations of the iron catalyst, particularly when a ligand like tetrabutylammonium bromide (TBABr) is added, which facilitates the reaction under visible light. mdpi.com The choice of solvent also plays a role; less polar solvents like anisole (B1667542) have been shown to provide better control over the polymerization compared to more polar solvents such as acetonitrile. rsc.org

Catalytic Role of this compound in Biofuel Research and Production

Iron-based catalysts are gaining attention in biofuel production for their potential to improve the efficiency and sustainability of converting biomass into advanced fuels. scirp.org this compound's potential use as a catalyst in biofuel research is noted as an example of its versatility. The broader family of iron catalysts has demonstrated effectiveness in key biomass conversion processes, particularly hydrothermal liquefaction (HTL). scirp.org

HTL is a process that uses water under high temperature and pressure to break down biomass into a liquid bio-crude oil. Iron catalysts, such as iron oxides (Fe₂O₃, Fe₃O₄) and iron salts (FeSO₄), have been shown to enhance this process by promoting critical chemical reactions like depolymerization, deoxygenation, and hydrogenation. scirp.org These reactions improve the yield and quality of the resulting biofuel. scirp.org

Table 1: Effect of Iron Catalyst on Hydrothermal Liquefaction of Biomass This table presents research findings on the impact of an iron catalyst on the yield of biofuel and the rate of biomass conversion during HTL. scirp.org

CatalystBiomass FeedstockTemperature (°C)Biofuel Yield (%)Biomass Conversion (%)
NoneGeneric Biomass3504472
5 wt% FeSO₄Generic Biomass3506388

Structure-Activity Relationships in this compound Catalysis

Structure-activity relationships (SARs) are fundamental to catalysis, as they describe how a catalyst's structural features influence its performance. numberanalytics.com By understanding the link between the molecular structure of a catalyst and its activity, selectivity, and stability, researchers can design more efficient catalysts. numberanalytics.com For an iron catalyst like this compound, the key structural components are the iron(III) metal center and the three octanoate ligands.

The catalytic activity of an iron center is highly dependent on its electronic properties and Lewis acidity. acs.orgox.ac.uk The ligands surrounding the metal play a crucial role in modulating these properties. In iron-catalyzed ATRP, ligands with stronger electron-donating capabilities have been shown to increase the catalyst's activity. nih.gov This is because electron-donating groups can increase the electron density on the iron center, facilitating the activation step.

The octanoate ligands in this compound are long-chain carboxylates. This structure imparts several key properties. Firstly, the long alkyl chains make the compound soluble in organic solvents and non-polar monomers, which is advantageous for homogeneous catalysis. Secondly, the carboxylate group coordinates to the Fe(III) ion, influencing its electronic environment. The nature of this coordination can affect the catalyst's ability to participate in redox cycles, such as the Fe(III)/Fe(II) couple essential for ATRP. mdpi.com In other catalytic systems, such as the polymerization of lactide using Fe(III)-acetate complexes, the ligand framework was found to be a critical determinant of catalytic activity. rsc.org Therefore, the length and nature of the carboxylate ligand in this compound are expected to be key factors in defining its catalytic profile in various chemical transformations.

Ferric Octanoate in Advanced Materials Science and Engineering

Development of Novel Functional Materials Incorporating Ferric Octanoate (B1194180)

The utility of ferric octanoate as a precursor is particularly evident in the synthesis of sophisticated nanostructures and its potential for modifying polymer properties.

The thermal decomposition of iron-organic precursors is one of the most effective methods for producing iron oxide nanoparticles (IONPs) with well-controlled size and shape. This compound serves as a key iron precursor in these syntheses. The process involves heating the iron-carboxylate complex in a high-boiling-point organic solvent with surfactants, which leads to the nucleation and growth of crystalline nanoparticles.

Research has demonstrated that using iron octanoate (C8) and its associated octanoic acid ligand allows for precise control over the resulting nanoparticle size. nih.gov The thermal decomposition of the iron precursor's reactivity varies with the alkyl chain length, enabling tunable synthesis. nih.gov For instance, uniform populations of spherical maghemite (γ-Fe₂O₃) nanoparticles have been synthesized with mean diameters centered at 3.3 nm, 7.5 nm, and 12.0 nm by adjusting reaction parameters with an iron octanoate precursor. nih.gov Analogous iron carboxylates, like iron oleate (B1233923), are also widely used. The heating rate during thermal decomposition is a critical parameter that influences particle size; slower heating rates can lead to larger particles, providing a method for fine-tuning the final particle dimensions. researchgate.net This precise control over nanoparticle morphology is crucial as properties like superparamagnetism are size-dependent, making these materials highly suitable for applications in biomedicine and data storage. mdpi.com

Table 1: Influence of Ferric Carboxylate Precursor on Iron Oxide Nanoparticle Synthesis

Precursor System Synthesis Method Resulting Nanoparticle Size/Shape Key Finding
Iron octanoate (C8) Thermal Decomposition Spherical maghemite (3.3, 7.5, 12.0 nm) Accurate control of surface chemistry and size is achieved by matching the precursor's alkyl chain length to the fatty acid ligand. nih.gov
Iron oleate Thermal Decomposition Anisotropic shapes (e.g., octapods, nanoplates) The choice of precursor and surfactants allows for targeted synthesis of non-spherical nanoparticles with unique magnetic properties. nih.govmdpi.com
Iron oleate Heating-up Thermal Decomposition ~20 nm particles with a "magnetically dead layer" Introducing molecular oxygen during synthesis can improve magnetic properties by creating single crystalline particles with fewer defects. nih.gov

The incorporation of metal ions into polymer matrices is a recognized strategy for modifying their electronic properties. researchgate.net While direct, large-scale application of this compound for enhancing electrical conductivity is not yet widely documented, the underlying chemical principles suggest its potential in this area. The conductivity of polymers can be influenced by factors such as increased chain flexibility and easier movement of charge carriers. researchgate.net

Synthesis and Application of Magnetic Nanoparticles Derived from this compound

Polymeric and Composite Materials Applications of this compound

This compound is utilized as a functional additive in various polymeric systems, serving as a crosslinking agent, a curing catalyst in coatings, and a component in the formulation of flame-retardant materials.

This compound is an effective source of Fe³⁺ ions, which can act as a potent crosslinking agent in polymers containing electron-donating functional groups, such as carboxylates (–COOH) and hydroxyls (–OH). nih.govlohtragon.com This process, known as ionic crosslinking, involves the formation of coordination bonds between the ferric ions and the polymer chains. lohtragon.comrsc.org These ionic clusters act as junctions, creating a three-dimensional network that significantly alters the polymer's properties. scispace.com

This crosslinking mechanism has been effectively used to create robust hydrogels and self-healing polymers. nih.govscispace.com In alginate hydrogels, for example, Fe³⁺ ions form exceptionally strong and stable crosslinks with the carboxylate groups of the alginate polymer, leading to superior mechanical strength compared to traditional divalent ion crosslinkers like Ca²⁺. rsc.org In other research, introducing high-density iron(III)-carboxylate complexes into a supramolecular network increased the mechanical modulus by over 60 times while maintaining high stretchability and self-healing capabilities. scispace.com Ferric octoate is also listed as a catalyst in condensation-curing reactions for silicone resins, where it facilitates the crosslinking process. archive.org

Table 2: Effect of Iron(III) Crosslinking on Polymer Properties

Polymer System Crosslinking Mechanism Observed Effect Reference
Glycogen-PVA and PAA Hydrogel Ionic coordination between Fe³⁺ and –OH/–COOH groups Formation of a self-healing, triple-network hydrogel. nih.gov nih.gov
Alginate Ionic crosslinking of carboxylate groups by Fe³⁺ Superior physicochemical properties and gel stability compared to Ca²⁺-alginate. rsc.org rsc.org
Supramolecular network with tannic acid (TA) Formation of high-density iron(III)-carboxylate ionic clusters 63-fold increase in Young's modulus, enhanced toughness, and room temperature self-healing. scispace.com scispace.com

Metal carboxylates, often called metal soaps or driers, are critical additives in paints and coatings, where they act as catalysts for the curing process. organometal.eudic-global.com this compound falls into the category of a "primary drier," a metal compound that catalyzes the oxidative crosslinking of alkyd and other oil-based resins. durachem.comumicore.com This catalytic action accelerates the drying and hardening of the coating film, transforming it into a durable, protective layer. dic-global.com

While this compound is not as active as cobalt-based driers for air-drying applications at ambient temperatures, it is effectively used in formulations for stoving enamels and other high-temperature cured coatings. mdpi.com Its use is documented in industrial supply chains for the manufacture of driers for paints and printing inks. oas.org The strong color associated with iron(III) carboxylates can limit their use in white or light-colored finishes, but in pigmented or baked systems, they serve as an effective curing agent. mdpi.com Additionally, novel polymer networks toughened by iron-carboxylate complexes have been identified as promising materials for high-performance, self-healing protective coatings. scispace.com

This compound has been identified as a useful component in the creation of flame-retardant polymer composites. Patents have detailed its use as a catalyst in the synthesis of polyimide foams that exhibit improved fire resistance. nasa.gov In these applications, this compound, along with other metal octoates, favors the formation of thermally stable imide linkages. nasa.gov

Formulation of this compound in Protective Coatings for Surface Engineering

Interfacial Phenomena and Surface Adsorption in Materials Design

In the realm of advanced materials science, the ability to precisely control the formation and assembly of nanoscale structures is paramount. This compound, an iron (III) salt of octanoic acid, serves as a critical component in manipulating interfacial phenomena to architect materials with desired properties. Its role is particularly prominent as a precursor and a surface-active agent in the synthesis of magnetic iron oxide nanoparticles. The amphiphilic nature of the octanoate ligand, possessing a polar carboxylate head and a nonpolar eight-carbon tail, allows it to mediate interactions at the interface between different phases, such as nanoparticle surfaces and the surrounding solvent. This control over surface adsorption is fundamental to directing the nucleation, growth, and ultimate morphology of the resulting nanomaterials.

The primary mechanism through which this compound influences material design is its function as a capping agent or surfactant that adsorbs onto the surface of nascent nanoparticles. rsc.org In processes like the thermal decomposition of iron precursors, the octanoate ligands coordinate to the iron centers. researchgate.net As nanoparticles begin to form and grow, these ligands dynamically adsorb onto and desorb from the particle surface. This surface adsorption layer creates a barrier that modulates the diffusion of monomer species to the nanoparticle, thereby controlling its growth rate. rsc.org The length of the ligand's alkyl chain is a key determinant in this process; shorter chains, like that of octanoate, provide different steric hindrance and interaction energy compared to longer-chain carboxylates, enabling fine-tuning of particle size and surface chemistry. researchgate.net

Detailed Research Findings

Research into the thermal decomposition of iron carboxylates has provided significant insights into the role of the ligand in controlling nanoparticle synthesis. A systematic study comparing iron precursors with different alkyl chain lengths—this compound (C8), ferric dodecanoate (B1226587) (C12), and ferric oleate (C18)—demonstrated a clear relationship between the precursor and the resulting nanoparticle characteristics. researchgate.net By using a specific iron carboxylate precursor in the presence of the corresponding fatty acid (e.g., this compound with octanoic acid), researchers achieved remarkable control over both the nanoparticle diameter and its surface chemistry. researchgate.net

The thermal decomposition temperature of the iron precursor varies with the chain length, which in turn affects the nucleation and growth kinetics of the nanoparticles. researchgate.net The study successfully produced uniform, spherical maghemite (γ-Fe₂O₃) nanoparticles with precisely tunable mean diameters of 3.3 nm, 7.5 nm, and 12.0 nm by adjusting the synthesis parameters for each of the three precursors. researchgate.net The use of this compound, in conjunction with octanoic acid as the stabilizing ligand, allowed for the creation of nanoparticles with a surface exclusively functionalized by C8 chains. researchgate.net This precise surface engineering is critical for ensuring predictable and controlled interactions with the surrounding environment, which is essential for applications in catalysis, data storage, and biomedicine. researchgate.net

The following interactive data table summarizes the findings from the synthesis of maghemite nanoparticles using different iron carboxylate precursors, highlighting the control achieved over particle size.

Table 1: Controlled Synthesis of Maghemite (γ-Fe₂O₃) Nanoparticles Using Different Iron Carboxylate Precursors

Iron Precursor Ligand Chain Length Target Mean Diameter (nm) Resulting Nanoparticle
This compound C8 3.3 Uniform, spherical γ-Fe₂O₃
This compound C8 7.5 Uniform, spherical γ-Fe₂O₃
This compound C8 12.0 Uniform, spherical γ-Fe₂O₃
Ferric dodecanoate C12 3.3 Uniform, spherical γ-Fe₂O₃
Ferric dodecanoate C12 7.5 Uniform, spherical γ-Fe₂O₃
Ferric dodecanoate C12 12.0 Uniform, spherical γ-Fe₂O₃
Ferric oleate C18 3.3 Uniform, spherical γ-Fe₂O₃
Ferric oleate C18 7.5 Uniform, spherical γ-Fe₂O₃
Ferric oleate C18 12.0 Uniform, spherical γ-Fe₂O₃

Data sourced from a study on the thermal decomposition synthesis of maghemite nanoparticles. researchgate.net

Furthermore, the principles of interfacial adsorption are elegantly exploited in the Langmuir-Blodgett (LB) technique, which is used to create highly ordered, single-molecule-thick films. researchgate.netiupac.org While studies have often used similar compounds like ferric stearate, the concepts are directly applicable. acs.orgias.ac.in In this method, amphiphilic molecules are spread on a liquid subphase (typically water), and the compression of this layer creates an ordered monolayer at the air-water interface. biolinscientific.com The interactions of the polar heads with the water and the nonpolar tails with the air govern the film's properties. This monolayer can then be transferred to a solid substrate. researchgate.net The ability of compounds like iron carboxylates to form stable and transferable films is a direct consequence of their surface activity and adsorption characteristics, enabling the fabrication of advanced two-dimensional materials for electronics and sensors. acs.orgias.ac.in

Environmental Research Applications of Ferric Octanoate

Ferric Octanoate (B1194180) in Wastewater Treatment Technologies

Ferric octanoate is utilized in environmental management for its role in treating wastewater, particularly in controlling odorous compounds and removing suspended solids. evitachem.com

This compound is effective in managing hydrogen sulfide (B99878) (H₂S) in wastewater systems, such as sewers. The control mechanism involves multiple chemical pathways. The ferric (Fe³⁺) ion can oxidize dissolved sulfide to elemental sulfur, during which the ferric iron is reduced to ferrous iron (Fe²⁺). water360.com.au This newly formed ferrous ion can then precipitate with remaining sulfide ions to form highly insoluble iron sulfides, like ferrous sulfide (FeS). water360.com.audiva-portal.org This process effectively removes dissolved sulfide from the wastewater, which in turn reduces the emission of hydrogen sulfide gas, a source of odor and corrosion in sewer systems. researchgate.net

Process Reactants Products Environmental Outcome
OxidationFerric ion (Fe³⁺), Sulfide (S²⁻)Ferrous ion (Fe²⁺), Elemental Sulfur (S⁰)Conversion of sulfide to a solid form.
PrecipitationFerrous ion (Fe²⁺), Sulfide (HS⁻)Ferrous Sulfide (FeS)Removal of dissolved sulfide from water. water360.com.au

This table illustrates the key chemical reactions involving ferric iron in the control of sulfide in wastewater.

This compound is employed as a flocculant in industrial processes, including wastewater treatment, due to its capacity to effectively aggregate particulate matter. evitachem.com Flocculation is a process where fine, suspended particles in a liquid are induced to clump together, forming larger aggregates called "flocs". mt.comwikipedia.org These larger, heavier flocs can then be more easily removed from the water through sedimentation or filtration. wikipedia.org

The process typically begins with coagulation, where a chemical agent neutralizes the electrical charges on the surface of suspended particles that keep them separated. mt.comwikipedia.org When this compound is introduced into water, the highly charged ferric (Fe³⁺) ion can act as a coagulant, destabilizing colloidal particles. The subsequent step, flocculation, involves gentle mixing to encourage these destabilized particles to collide and adhere, forming the larger flocs. wikipedia.org The long-chain octanoate portion of the molecule may also play a role in bridging between particles, further enhancing aggregation. This mechanism is crucial for clarifying water by removing suspended solids, organic matter, and other pollutants. racoman.com

Sulfide Precipitation and Hydrogen Sulfide Emission Control

This compound in Atmospheric Chemistry and Environmental Fate

The presence of iron-containing compounds in the atmosphere, such as this compound, can significantly influence chemical processes, including the formation and aging of aerosols.

Iron(III)-carboxylate complexes, of which this compound is one example, play a significant role in the photochemistry of atmospheric aerosols. copernicus.orgcopernicus.org These complexes are important because they can absorb sunlight over a broad wavelength range, extending into visible light. copernicus.orgethz.ch This absorption of light energy can initiate a ligand-to-metal charge transfer (LMCT) reaction. copernicus.org

In this process, an electron is transferred from the carboxylate ligand (octanoate) to the ferric iron center, causing the reduction of iron(III) to iron(II) and the oxidation of the ligand. copernicus.orgcopernicus.org The oxidized ligand is unstable and can undergo further reactions, such as decarboxylation (loss of CO₂). copernicus.org In the presence of oxygen, this initial step triggers a cascade of radical chemistry, producing reactive species like hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•). copernicus.org These radicals can then participate in further atmospheric reactions. The iron(II) can be re-oxidized back to iron(III) by these radicals or other oxidants, closing a photocatalytic cycle that can continue as long as sunlight and organic ligands are available. copernicus.orgethz.ch

Photochemical Step Description Key Species Involved
Light AbsorptionThe Fe(III)-carboxylate complex absorbs a photon.Fe(III)-carboxylate, Photon (hν)
Charge TransferAn electron is transferred from the ligand to the iron center.Fe(II), Oxidized carboxylate radical
Radical FormationIn the presence of O₂, ensuing chemistry produces reactive oxygen species.•OH, HO₂•, O₂
Iron CyclingFe(II) is re-oxidized to Fe(III), allowing the cycle to repeat.Fe(II), Fe(III), Oxidants (e.g., HO₂•)

This table outlines the fundamental steps in the photochemistry of iron-carboxylate complexes in atmospheric aerosols.

The photochemical processes initiated by iron-carboxylate complexes are directly relevant to the formation and transformation of secondary organic aerosols (SOA). nih.govyork.ac.uk SOA are particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). aaqr.orgcopernicus.org

The radical chemistry driven by the photolysis of ferric carboxylates like this compound contributes to the degradation of carboxylic acids, which are a major component of aqueous SOA. nih.govyork.ac.uk This can lead to the loss of particle mass through the release of volatile compounds like CO₂. copernicus.org Conversely, these iron-catalyzed reactions can also promote oligomerization reactions, where smaller molecules combine to form larger ones, potentially enhancing SOA mass. nih.gov Research has shown that the presence of iron in seed aerosols can increase the mass of SOA formed from the oxidation of biogenic VOCs. nih.gov Therefore, the photochemistry of this compound is a pathway that can significantly alter the chemical composition, size, and fate of organic aerosols in the troposphere, which has implications for air quality and climate. nih.govrsc.org

Iron-Carboxylate Photochemistry in Aqueous Atmospheric Aerosols

Iron Chemistry in Subsurface Environmental Systems Relevant to this compound

Should this compound be introduced into subsurface environments, such as aquifers or sediments, its fate would be governed by the prevailing biogeochemical conditions. In many oxygen-free subsurface environments, ferric iron (Fe³⁺) is a critical electron acceptor for microbial respiration. nih.gov

Redox Cycling of Iron in Groundwater Remediation Processes

The application of iron compounds in groundwater remediation is fundamentally based on the redox chemistry of iron, which can exist in two primary oxidation states: ferrous iron (Fe(II)) and ferric iron (Fe(III)). acs.org this compound, with the chemical formula Fe(C₈H₁₅O₂)₃, serves as a source of Fe(III). smolecule.com In the typically anoxic (oxygen-deficient) conditions of contaminated groundwater, Fe(III) acts as an electron acceptor. nih.govccsenet.org This allows for the reductive dissolution of the ferric iron to the more soluble Fe(II) form. This transformation is a critical first step in many in-situ remediation strategies. ccsenet.org

The process can be driven by abiotic factors but is significantly accelerated by microbial activity. nih.gov Once solubilized, the Fe(II) is mobile within the groundwater. Should this Fe(II)-rich water encounter an oxygenated zone, or be acted upon by certain types of bacteria, it can be re-oxidized back to Fe(III). ucanr.eduwikipedia.org This re-oxidation results in the precipitation of various iron (oxyhydr)oxide minerals. ucanr.edu This continuous cycle of reduction and oxidation (redox cycling) transforms the iron into different chemical forms and phases, which is crucial for immobilizing contaminants. nih.gov The standard redox potential of the Fe(III)/Fe(II) couple in natural water systems is a key determinant of these transformations. osti.govresearchgate.net While specific research on this compound in this context is limited, its behavior is governed by these well-established principles of iron geochemistry. The organic octanoate portion of the molecule may also influence the local redox environment by acting as a carbon source for microbial metabolism. wikipedia.org

Microbial Influences on Iron Speciation and Transport in Contaminated Environments

Microorganisms are central to the biogeochemical cycling of iron in subsurface environments and play a determinative role in the effectiveness of iron-based remediation technologies. nih.gov The reduction of Fe(III) from compounds like this compound is largely mediated by a diverse group of bacteria known as dissimilatory iron-reducing bacteria (DIRB). tandfonline.comd-nb.info These microbes couple the oxidation of organic compounds or hydrogen to the reduction of Fe(III), using it as a terminal electron acceptor for anaerobic respiration. wikipedia.orgwikipedia.org The octanoate ligands in this compound could potentially serve as an organic electron donor for these bacteria, fueling the reduction process. wikipedia.org

Prominent genera of DIRB include Geobacter and Shewanella, which are widespread in various anaerobic environments like soils and sediments. wikipedia.orgtandfonline.com The metabolic activity of these bacteria solubilizes the iron, converting it from a solid-phase Fe(III) source into mobile Fe(II) in the groundwater. nih.gov

Conversely, in microaerophilic (low-oxygen) or aerobic zones, iron-oxidizing bacteria (FeOB) catalyze the opposite reaction. wikipedia.org These bacteria, which include genera such as Gallionella, Leptothrix, and Comamonas, gain energy by oxidizing Fe(II) to Fe(III), leading to the precipitation of iron (oxyhydr)oxide minerals. nih.govfrontiersin.org This microbial "ferrous wheel" of reduction and oxidation dictates the speciation (the chemical form) and transport of iron, and by extension, the fate of many associated contaminants. nih.gov

Table 1: Examples of Microbial Genera Involved in Iron Cycling

Genus Role in Iron Cycle Metabolic Condition References
Geobacter Fe(III) Reducer Anaerobic wikipedia.orgwikipedia.org
Shewanella Fe(III) Reducer Facultative Anaerobe wikipedia.orgwikipedia.org
Gallionella Fe(II) Oxidizer Microaerophilic nih.govfrontiersin.org
Leptothrix Fe(II) Oxidizer Microaerophilic nih.gov
Comamonas Fe(II) Oxidizer Aerobic nih.gov
Desulfotomaculum Fe(III) Reducer Anaerobic wikipedia.org
Ferroglobus Fe(III) Reducer Anaerobic (Thermophilic) wikipedia.org

Adsorption and Attenuation of Contaminants by Iron Oxide Phases

A primary mechanism for contaminant removal in iron-based remediation is the adsorption and attenuation by newly formed iron oxide phases. geo-leo.de The redox cycling of iron, initiated from sources like this compound, leads to the in-situ precipitation of iron (oxyhydr)oxides such as ferrihydrite, goethite, and hematite (B75146). ucanr.edunih.gov These minerals are characterized by high surface areas and a strong affinity for a wide range of dissolved pollutants. researchgate.netnih.gov

Two key processes are responsible for contaminant removal:

Adsorption: Dissolved contaminants, including toxic metals like arsenic and cadmium, as well as organic pollutants, can bind to the surface of the iron oxide particles. acs.orgresearchgate.net This process, known as surface complexation, effectively removes the pollutants from the groundwater. acs.org

Co-precipitation: Contaminants present in the water during the formation and crystallization of iron oxide minerals can become incorporated into the mineral structure itself. geo-leo.deresearchgate.net This process is often more effective than adsorption alone for long-term sequestration of pollutants. researchgate.netnih.gov

The effectiveness of these processes depends on factors like pH and the specific type of iron oxide formed, with poorly crystalline phases like ferrihydrite often exhibiting the highest reactivity and adsorption capacity. researchgate.netnih.gov Through adsorption and co-precipitation, iron oxide phases act as a natural sink, attenuating the migration of contaminants in the subsurface. geo-leo.deacs.org

Table 2: Iron Oxide Phases and Their Adsorption Targets

Iron Oxide Phase Chemical Formula Common Contaminant Targets References
Ferrihydrite Fe(OH)₃ (approx.) Arsenic (Arsenate, Arsenite), Phosphate, Lead, Cadmium, Thiocyanate (B1210189) acs.orgnih.govresearchgate.netnih.gov
Goethite α-FeO(OH) Arsenic (Arsenate, Arsenite), Phosphate, Cadmium, Lead acs.orgresearchgate.netnih.govresearchgate.net
Hematite α-Fe₂O₃ Arsenic (Arsenate, Arsenite), Phosphate, Cadmium acs.orgresearchgate.netnih.gov
Lepidocrocite γ-FeO(OH) Arsenite acs.org

Computational and Theoretical Investigations of Ferric Octanoate Systems

Density Functional Theory (DFT) Studies on Ferric Octanoate (B1194180)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study iron complexes, providing insights into their bonding, stability, and reactivity.

DFT calculations have been employed to determine the electronic structure and calculate binding energies for various iron carboxylate complexes. researchgate.nettandfonline.com Studies on complexes analogous to ferric octanoate reveal that the geometry and nature of the carboxylate ligand significantly influence the bonding with the iron center. For many iron(III) carboxylates, the ligands are bound to the iron atom in a bidentate coordination fashion. researchgate.nettandfonline.com

DFT studies on a range of iron complexes, including those with iminobenzo(semi)quinone ligands and mimics of non-heme iron hydroxylases, have been crucial for understanding the distribution of electron density, oxidation states, and magnetic properties. nih.govchemrxiv.org For instance, calculations can distinguish between electronic configurations such as Fe³⁺-semiquinone and Fe²⁺-iminoquinone, highlighting the nuanced electronic behavior in these systems. nih.gov In the case of this compound, the iron center is in a +3 oxidation state, typically featuring an octahedral coordination geometry with the three octanoate ligands.

Theoretical investigations predict large binding energies for iron carboxylate complexes, indicating their significant stability. researchgate.nettandfonline.com This stability is a key factor in their formation and persistence in various chemical environments.

Table 1: Representative DFT-Calculated Parameters for Iron Carboxylate Systems

System/ParameterFindingSignificanceReference
Iron Carboxylate Complexes Large binding energies calculated.Indicates high thermodynamic stability of the complexes. researchgate.nettandfonline.com
Fe(III) Oleate (B1233923) Complex Formation of an iron-oxygen bond is energetically favored.Suggests a mechanism for ligand-directed growth of nanostructures. researchgate.net
Fe(II)-ISQ vs. [Fe(II)-ISQ]⁺ Oxidation leads to a configuration between Fe³⁺–ISQ and Fe²⁺–IBQ.Demonstrates the ability of the ligand to accommodate different oxidation states. nih.gov
Ferryl vs. Vanadyl Mimics Stronger ligand binding to Vanadium (V) than Iron (Fe).Highlights limitations of using vanadyl species as mimics for non-heme iron enzymes due to electronic state differences. chemrxiv.org

While specific DFT studies modeling the reaction pathways of this compound are not widely documented, research on related iron complexes provides a framework for understanding its potential reactivity. This compound can undergo reactions such as oxidation to form ferric oxide and reduction to ferrous octanoate.

DFT has been used to model reaction pathways in complex chemical networks, such as the formose reaction, where iron(III) hydroxide (B78521) can act as a catalyst. ru.nl Such studies analyze the energetics of intermediate steps and transition states to map out the most likely reaction routes. ru.nl For the coupling of CO₂ with epoxides catalyzed by iron(III)-salen acetate (B1210297) complexes, DFT could be used to investigate the mechanism, which involves the co-catalyst opening the epoxide ring before the iron complex facilitates carbonate formation. rsc.org Similarly, DFT calculations on ferric hydroperoxide species have been used to investigate the cleavage of Fe-O and O-O bonds, which is relevant to the catalytic cycles of enzymes like Cytochrome P450. nih.gov These examples demonstrate the capability of DFT to model the transition states and energy barriers of reactions involving iron complexes, a methodology directly applicable to the reactions of this compound.

A significant application of DFT in this area is the simulation of how iron carboxylate complexes act as precursors for the synthesis of iron oxide nanoparticles. researchgate.nettandfonline.com DFT studies have shown that certain iron carboxylate complexes can form an iron oxide bond, which is considered a key preliminary step in the formation of iron oxide nanoparticles. researchgate.nettandfonline.com

The calculations can identify the specific molecular orbitals involved in the iron-oxygen bond, confirming its formation. researchgate.nettandfonline.com For example, in a study comparing different iron carboxylate complexes, DFT predicted that while some ligands bind in a standard bidentate fashion, others favor the formation of an iron oxide bond, leading to enhanced stability. researchgate.nettandfonline.com This process is often a result of the thermal decomposition of the iron carboxylate precursor. researchgate.net The insights from these simulations are critical for controlling the shape and size of nanoparticles synthesized from precursors like this compound. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Molecular Dynamics (MD) Simulations of this compound and Related Systems

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes. This technique is particularly useful for studying interfacial phenomena and the behavior of molecules in solution.

MD simulations are used to investigate the adsorption of molecules onto surfaces, a process central to many environmental and industrial applications. While direct MD simulations of this compound adsorption are not prominent, studies on analogous systems provide significant insights. For example, simulations of citrate (B86180) (a tricarboxylate) on superparamagnetic iron oxide nanoparticles (SPIONs) have identified multiple binding modes. csic.esacs.org These include interactions involving one or two carboxylate groups with the iron oxide surface, demonstrating the flexibility of carboxylate binding. csic.esacs.org

Spectroscopic studies, which are often complemented by computational models, show that carboxylates like perfluorooctanoic acid can form inner-sphere complexes with iron oxide surfaces through ligand exchange, in addition to interacting via electrostatic forces. publish.csiro.au The adsorption process is highly dependent on factors like pH and surface charge. publish.csiro.au MD simulations can model these interactions explicitly, showing how water molecules at the interface and the conformation of the octanoate chain influence the adsorption mechanism. Such simulations help explain how these molecules accumulate at mineral-water interfaces, which is crucial for understanding their transport and fate in natural environments. publish.csiro.auwhiterose.ac.ukdokumen.pub

Table 2: Simulated Adsorption Modes of Carboxylates on Iron Oxide Surfaces

Adsorption ModeDescriptionKey InteractionReference
Inner-Sphere Complex The carboxylate group directly binds to the iron atoms on the mineral surface, displacing surface hydroxyl groups.Ligand Exchange publish.csiro.au
Outer-Sphere Complex The carboxylate is separated from the surface by one or more water molecules and is held by electrostatic forces.Electrostatic Attraction publish.csiro.au
Hydrogen Bonding The carboxylate group forms hydrogen bonds with surface hydroxyl groups or interfacial water molecules.Hydrogen Bonds publish.csiro.au
Multi-group Binding Polycarboxylates (like citrate) can bind using multiple carboxylate groups simultaneously.Chelation Effect csic.esacs.org

Octanoates are known to act as corrosion inhibitors for steel. researchgate.net MD simulations offer a molecular-level understanding of how these inhibitors function. mdpi.com The general mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. mdpi.com

In a simulation of corrosion inhibition by an octanoate, the model would typically consist of an iron or iron oxide surface (representing steel) submerged in an aqueous solution containing octanoate ions. mdpi.com The simulation would track the movement of the octanoate ions as they approach and adsorb onto the surface. The hydrophobic alkyl chains of the octanoate molecules would likely orient away from the aqueous environment, creating a dense, non-polar layer, while the polar carboxylate headgroups would bind to the positively charged sites on the metal surface. researchgate.net MD simulations can calculate key parameters such as the binding energy between the inhibitor and the surface and the surface coverage, which correlate with the inhibitor's efficiency. mdpi.com These computational studies provide valuable insights that complement experimental techniques like potentiodynamic polarization and weight loss tests. researchgate.net

Adsorption Mechanism Simulations at Mineral-Water Interfaces

Chemoinformatic and Advanced Modeling Approaches for this compound Research

Modern computational chemistry provides powerful tools for predicting the behavior and effects of chemical compounds, reducing the need for extensive and time-consuming laboratory experiments. In the context of this compound, chemoinformatic and advanced modeling approaches are instrumental in forecasting its activity and environmental impact. These methods leverage the molecular structure of this compound to build predictive models for its biological interactions and environmental persistence.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique aimed at establishing a correlation between the structural properties of a compound and its biological activity. longdom.org For metallic complexes like this compound, QSAR studies are crucial for predicting their potential applications and biological interactions. While specific QSAR models exclusively for this compound are not widely published, the methodology can be applied by examining related iron complexes. researchgate.netresearchgate.net

The development of a QSAR model for this compound would involve a systematic process. Initially, a dataset of iron carboxylate compounds with known activities would be compiled. Molecular descriptors for these compounds, which are numerical representations of their structural and physicochemical properties, would then be calculated. These descriptors can be categorized as steric, electronic, or thermodynamic, among others. For instance, in a study of bis(imino)pyridine iron catalysts, steric and electrostatic fields were found to be the most significant contributors to the model, with the steric contribution accounting for up to 75% of the model's predictive power. researchgate.netresearchgate.net

Advanced statistical methods, such as Artificial Neural Networks (ANN) or Genetic Algorithm-Partial Least Squares (GA-PLS), are then employed to create a mathematical relationship between the calculated descriptors and the observed activity. sibran.ruresearchgate.net For example, QSAR models for flavonoid-metal complexes have been successfully developed using ANN based on quantum chemical descriptors. sibran.rutandfonline.com

The resulting QSAR model can then be used to predict the activity of new or untested compounds, such as different isomers or derivatives of this compound. The predictive capacity of these models is essential for screening potential candidates for various applications and for prioritizing experimental research. mdpi.com

Below is a hypothetical table illustrating the types of descriptors that would be used in a QSAR study of this compound and related iron carboxylates.

Descriptor TypeSpecific Descriptor ExamplePotential Impact on Activity
Electronic Charge on the iron atomInfluences the strength of interaction with biological targets.
Dipole momentAffects solubility and transport across membranes.
Steric Molecular volumeDetermines the fit of the molecule into active sites.
Surface areaRelates to the extent of interaction with other molecules.
Thermodynamic Heat of formationIndicates the stability of the compound.
LogP (Octanol-water partition coefficient)Predicts the distribution of the compound in biological systems. researchgate.net

This table is illustrative and represents the types of data used in QSAR modeling. Actual values would be derived from computational chemistry software.

Environmental Fate Modeling Incorporating Advanced Iron Photochemistry Schemes

The environmental fate of this compound is significantly influenced by photochemical reactions, particularly those involving the iron center. Iron(III) carboxylates are known to be photoactive, absorbing light in the near-UV and visible spectrum. This absorption can trigger a ligand-to-metal charge transfer (LMCT), leading to the reduction of Fe(III) to Fe(II) and the oxidative degradation of the octanoate ligand. copernicus.orgresearchgate.net This photochemical process is a critical pathway for the degradation of the compound in the environment.

Advanced environmental fate models, such as the Chemical Aqueous Phase Radical Mechanism (CAPRAM), have been updated to include detailed iron photochemistry schemes to accurately predict the atmospheric lifetime of organic compounds. researchgate.netyork.ac.uk These models simulate the complex chemical reactions that occur in atmospheric aerosols and cloud droplets. For iron carboxylates, these models show that photolysis can be a more significant sink than reactions with common atmospheric oxidants like hydroxyl radicals (•OH). york.ac.ukfigshare.com

In these models, the photolysis of Fe(III)-carboxylate complexes leads to the formation of Fe(II) and carboxyl radicals. In the presence of oxygen, this initiates a cascade of radical chemistry that can produce reactive oxygen species like hydroperoxyl radicals (HO₂) and hydroxyl radicals, which in turn can reoxidize Fe(II) to Fe(III), creating a photocatalytic cycle. copernicus.org This cycle contributes to the continuous degradation of the organic ligand and can significantly impact atmospheric chemistry. copernicus.org

The table below outlines the key photochemical reactions of iron carboxylates that are incorporated into advanced environmental fate models.

ReactionDescriptionSignificance
Fe(III)(RCOO)²⁺ + hν → Fe²⁺ + RCOO• Photolysis of the ferric carboxylate complex upon light absorption, leading to the reduction of iron and formation of a carboxyl radical.Initiates the degradation of the octanoate ligand. researchgate.net
RCOO• → R• + CO₂ Decarboxylation of the carboxyl radical to form an alkyl radical and carbon dioxide.Contributes to the breakdown of the organic part of the molecule and the release of CO₂. copernicus.org
R• + O₂ → ROO• Reaction of the alkyl radical with molecular oxygen to form a peroxyl radical.A key step in the atmospheric oxidation cascade.
Fe²⁺ + HO₂/O₂⁻ → Fe³⁺ + HO₂⁻/O₂²⁻ Re-oxidation of Fe(II) back to Fe(III) by hydroperoxyl or superoxide (B77818) radicals.Completes the photocatalytic cycle, allowing one iron ion to facilitate the degradation of multiple ligand molecules. copernicus.org

This table summarizes generalized reactions from advanced photochemical models. RCOO⁻ represents a generic carboxylate ligand like octanoate.

Analytical Methodologies for Ferric Octanoate Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of ferric octanoate (B1194180), offering detailed information about its chemical structure and electronic properties.

Detailed Infrared Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a powerful tool for probing the functional groups and coordination modes within ferric octanoate. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its environment.

In the context of metal carboxylates like this compound, IR spectroscopy is particularly useful for understanding the coordination of the octanoate ligand to the ferric ion. researchgate.net The key spectral region for this analysis is where the carboxylate group (COO⁻) vibrations appear. The difference in frequency (Δν) between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group can indicate the coordination mode.

Monodentate: A large separation (Δν > 200 cm⁻¹) suggests that the octanoate ligand is bound to the iron center through only one of its oxygen atoms. rsc.org

Bidentate Chelating: A smaller separation (Δν < 140 cm⁻¹) is indicative of the octanoate ligand binding to the iron center through both oxygen atoms, forming a chelate ring. rsc.org

Bridging: An intermediate separation (140 cm⁻¹ < Δν < 200 cm⁻¹) points to a bridging coordination mode, where the carboxylate group links two different iron centers. rsc.org

Studies on similar metal octanoate systems have utilized these principles to confirm the presence of specific coordination modes. For instance, in some metal octanoate precursors, the octanoate ligands were found to exhibit a bidentate chelating effect. rsc.org

Beyond the carboxylate vibrations, the IR spectrum of this compound also displays characteristic C-H stretching and bending vibrations from the alkyl chain of the octanoate ligand. mdpi.com The presence of water or hydroxyl groups can also be identified by broad absorption bands in the higher frequency region (around 3600 cm⁻¹). rsc.orgacs.org

Table 1: Typical Infrared Absorption Bands for Metal Carboxylates

Vibrational ModeFrequency Range (cm⁻¹)Remarks
O-H Stretch (if hydrated)3600–3200Broad, indicates presence of water or hydroxyl groups. rsc.orgmdpi.com
Asymmetric C-H Stretch (CH₃, CH₂)2950–2920Strong, characteristic of the alkyl chain. mdpi.com
Symmetric C-H Stretch (CH₃, CH₂)2870–2850Strong, characteristic of the alkyl chain. mdpi.com
Asymmetric COO⁻ Stretch~1650–1590Position is sensitive to coordination mode. doi.org
Symmetric COO⁻ Stretch~1440–1400Position is sensitive to coordination mode. doi.org
Fe-O Stretch~600–400Indicates the bond between the iron and oxygen atoms. rsc.orgdoi.org

Note: The exact frequencies can vary depending on the specific coordination environment and physical state of the sample.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Behavior and Ligand Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying the structure and dynamics of molecules in solution. springernature.com While direct observation of the iron-containing species can be complicated by the paramagnetic nature of the high-spin Fe(III) center, NMR provides valuable information about the octanoate ligand and its interaction with the metal. nih.gov

The high-spin d⁵ electronic configuration of Fe(III) causes significant broadening and shifting of NMR signals of nearby nuclei, a phenomenon known as the paramagnetic effect. nih.govrsc.org This effect can be exploited to gain insights into the proximity of different parts of the octanoate ligand to the iron center.

For ligand analysis, ¹H and ¹³C NMR spectra are typically acquired. In the ¹H NMR spectrum of this compound, the signals for the protons on the alkyl chain of the octanoate ligand will be present. The degree of broadening and the chemical shift of these signals can provide information about the solution-state structure and dynamics of the complex. nih.gov For instance, the protons closest to the carboxylate head group will be most affected by the paramagnetic iron center.

In some cases, specialized NMR techniques can be employed. For example, the Evans method uses the shift of a reference signal in the presence of a paramagnetic species to determine the magnetic susceptibility of the complex in solution, which can confirm the high-spin state of the Fe(III) ion. rsc.org

Table 2: Conceptual ¹H NMR Data for an Octanoate Ligand

Proton AssignmentApproximate Chemical Shift (ppm)Expected Paramagnetic Effect
α-CH₂Shifted and BroadenedHigh
β-CH₂Shifted and BroadenedModerate
Other CH₂Closer to standard alkyl shiftsLower
Terminal CH₃Closer to standard alkyl shiftsMinimal

Note: This table is illustrative. Actual chemical shifts and the extent of paramagnetic broadening depend on the specific solvent, concentration, and temperature.

Electron Paramagnetic Resonance (EPR) Studies of Iron Oxidation States and Coordination

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific to species with unpaired electrons. This makes it an ideal method for studying the ferric (Fe³⁺) ion in this compound, which typically has a high-spin d⁵ electron configuration (S=5/2). unam.mx EPR spectroscopy provides detailed information about the oxidation state of the iron, its spin state, and the symmetry of its coordination environment. researchgate.net

The EPR spectrum of a high-spin Fe(III) complex is characterized by its g-values. For Fe(III) in a rhombic environment, signals are often observed near g = 4.3. unam.mxnih.gov In some cases, other signals can appear at different g-values, providing further details about the electronic structure. unam.mx The precise g-values and the shape of the EPR signal are sensitive to the geometry of the ligands surrounding the iron ion.

Multi-frequency EPR studies can provide even more precise determination of the zero-field splitting (zfs) parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. unam.mx These parameters are highly sensitive to the coordination geometry and can reveal subtle structural changes. unam.mx

In the context of this compound, EPR can be used to:

Confirm the +3 oxidation state of the iron.

Verify the high-spin (S=5/2) state. unam.mx

Characterize the symmetry of the coordination sphere provided by the octanoate ligands.

Detect the presence of different iron species or coordination environments in a sample.

Spectrophotometric Quantification and Complexation Studies of Iron-Thiocyanate and Related Systems

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of iron. The method often relies on the formation of a colored complex between iron and a specific reagent. One of the most classic methods for iron(III) determination is the formation of intensely red-colored complexes with thiocyanate (B1210189) (SCN⁻) ions in an acidic medium. scielo.br

The reaction between Fe(III) and thiocyanate results in a series of complexes, [Fe(SCN)n]³⁻ⁿ, where n can range from 1 to 6. journals.co.za The most common species at low thiocyanate concentrations is [Fe(SCN)]²⁺. journals.co.za The intensity of the color, which is measured as absorbance, is directly proportional to the concentration of the iron-thiocyanate complex, and thus to the concentration of iron in the original sample, according to the Beer-Lambert Law. The maximum absorbance for the iron(III)-thiocyanate complex is typically observed around 480 nm. scielo.brjournals.co.za

This method can be adapted for the quantification of iron in samples of this compound. The this compound would first be dissolved and acidified to release the Fe(III) ions, which are then reacted with an excess of thiocyanate to form the colored complex for spectrophotometric measurement.

Table 3: Parameters for Spectrophotometric Iron(III) Determination using Thiocyanate

ParameterValue/ConditionReference
Wavelength of Maximum Absorbance (λ_max)~480 nm scielo.brjournals.co.za
Molar Absorptivity (ε)~1.88 x 10⁴ - 2.10 x 10⁴ L mol⁻¹ cm⁻¹ scielo.brjst.go.jp
Optimal pH/AcidityAcidic (e.g., pH 1.2-3.5) scielo.brjst.go.jp
Complex Formed[Fe(SCN)n]³⁻ⁿ journals.co.za

Complexation studies of this compound itself can also be performed using UV-Vis spectrophotometry. While this compound may not have strong absorptions in the visible region, it exhibits charge transfer bands in the UV region. researchgate.netresearchgate.net Titration experiments, where a solution of octanoate is added to a solution of Fe(III) ions while monitoring the changes in the UV-Vis spectrum, can be used to determine the stoichiometry and stability constants of the formed this compound complexes. chem-soc.si

Electrochemical Analysis of this compound Systems

Electrochemical techniques are crucial for investigating the redox properties of this compound and its performance in applications such as corrosion inhibition.

Potentiodynamic Polarization Studies for Corrosion Inhibition

Potentiodynamic polarization is a standard electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. mdpi.com In this method, the potential of a metal electrode (e.g., carbon steel) immersed in a corrosive medium is scanned, and the resulting current is measured. The data is plotted as a Tafel plot (log |current density| vs. potential).

When this compound is studied as a corrosion inhibitor, potentiodynamic polarization curves are recorded in the corrosive medium with and without the addition of the compound. researchgate.net By comparing these curves, key corrosion parameters can be determined:

Corrosion Potential (E_corr): The potential at which the rate of oxidation equals the rate of reduction. A significant shift in E_corr in the presence of the inhibitor indicates its interaction with the anodic or cathodic sites. orientjchem.org

Corrosion Current Density (i_corr): A measure of the corrosion rate. A lower i_corr value in the presence of the inhibitor signifies effective corrosion protection.

Tafel Slopes (βa and βc): The slopes of the anodic and cathodic branches of the polarization curve, which provide information about the corrosion mechanism.

If the addition of this compound primarily shifts the anodic branch of the curve, it is considered an anodic inhibitor. If it mainly affects the cathodic branch, it is a cathodic inhibitor. If both branches are affected, it is classified as a mixed-type inhibitor. researchgate.net Studies on sodium octanoate have shown it to act as a mixed-type inhibitor for carbon steel, with its effectiveness increasing with concentration. researchgate.netresearchgate.net The inhibition is attributed to the adsorption of the octanoate molecules onto the metal surface, forming a protective layer that blocks active corrosion sites. orientjchem.orgresearchgate.net

Table 4: Example of Potentiodynamic Polarization Data for a Corrosion Inhibitor

Inhibitor Concentration (ppm)E_corr (mV vs. reference)i_corr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-500100-
50-4802080
100-4751090
200-470595

Note: This table presents hypothetical data to illustrate the trends observed in potentiodynamic polarization studies. The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100.

Electrochemical Impedance Spectroscopy for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to probe the kinetic and mechanistic details of electrochemical systems. nih.gov It is particularly valuable for investigating the complex interfacial phenomena that occur where an electrode meets an electrolyte. nih.gov The method involves applying a small-amplitude sinusoidal voltage or current signal to a system over a wide range of frequencies and monitoring the corresponding response. nih.gov By analyzing the frequency-dependent impedance, researchers can gain insights into various processes, including charge transfer, diffusion, and the behavior of the electrical double layer. nih.govpineresearch.com

In the context of this compound, which can form complex structures in solution, EIS can be employed to understand its behavior at interfaces. The formation of an electrical double layer at the electrode-electrolyte interface is a key phenomenon that can be characterized by EIS. gamry.com This layer, formed by the accumulation of ions from the solution onto the electrode surface, acts as a capacitor. gamry.com The capacitance and resistance of this interface can be modeled using equivalent circuits, such as the Randles circuit, to extract quantitative data about the system. pineresearch.com The time constants associated with different electrochemical processes, such as charge transfer and diffusion, can often be separated and analyzed due to their different frequency responses. pineresearch.com This allows for a detailed understanding of how this compound influences interfacial properties, which is critical for applications like corrosion inhibition and in the development of electrochemical sensors.

Conductometric Investigations of Association and Dissociation Behavior in Solutions

Conductometric analysis is a fundamental method used to study the behavior of electrolytes in solution. It relies on measuring the electrical conductivity of a solution, which is directly related to the concentration and mobility of ions. For a compound like this compound, which can exhibit complex association and dissociation equilibria in different solvents, conductometric studies provide valuable insights into its behavior.

Research on ferric (III) octanoate in a benzene-butan-1-ol mixture has demonstrated that the compound behaves as a weak electrolyte. researchgate.netresearchgate.net By measuring the specific and molar conductance at various concentrations and temperatures, it is possible to investigate the association and dissociation processes. researchgate.net Studies have shown that for this compound in this solvent system, the association process tends to dominate over dissociation. researchgate.netresearchgate.net

The data can be analyzed using established models to determine key parameters such as the dissociation constant (K) and the molar conductance at infinite dilution (μ∞). researchgate.net The dissociation constant provides a quantitative measure of the extent to which the this compound dissociates into its constituent ions. The relationship between molar conductance and concentration can reveal the formation of aggregates or micelles, a common characteristic of metal soaps in non-polar or mixed solvent systems. These investigations are crucial for understanding the solution chemistry of this compound, which underpins its application in various industrial processes.

Table 1: Conductometric Parameters of Ferric (III) Octanoate in Benzene-Butan-1-ol (1:1 v/v) at 308K

Concentration (C x 10³) (mol dm⁻³)Specific Conductance (k x 10⁶) (S cm⁻¹)Molar Conductance (μ) (S cm² mol⁻¹)
20.001.9597.50
18.001.84102.22
16.001.72107.50
14.001.58112.85
12.001.41117.50
10.001.25125.00
8.001.08135.00
6.000.90150.00
4.000.72180.00
2.000.51255.00

This table is based on data from conductometric studies and illustrates the relationship between concentration and conductance for Ferric (III) Octanoate in a mixed solvent system. researchgate.net

Chromatographic and Separation Techniques for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Ligand and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. japsonline.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is an invaluable tool for the analysis of the octanoate ligand and any potential byproducts that may arise during synthesis or application.

The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. japsonline.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. researchgate.net This mass spectrum acts as a "chemical fingerprint," allowing for confident identification by comparison to spectral libraries. japsonline.com

For this compound, GC-MS can be used to verify the purity of the octanoic acid starting material, identify and quantify residual solvents, and detect any side-products formed during the manufacturing process. It can also be employed in degradation studies to identify the volatile products formed when this compound is exposed to various environmental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. wikipedia.org This combination is ideal for the analysis of non-volatile, and thermally labile compounds, making it highly suitable for the characterization of metal complexes like this compound. wikipedia.org

In an LC-MS system, the sample is first introduced into an HPLC column, where the components are separated based on their affinity for the stationary and mobile phases. researchgate.net The separated components then flow into the mass spectrometer's ion source, where they are ionized, most commonly using techniques like electrospray ionization (ESI). wikipedia.org ESI is a soft ionization method that allows for the analysis of intact molecular ions, which is particularly advantageous for studying coordination complexes. The mass analyzer then separates the ions based on their mass-to-charge ratio, providing information on the molecular weight and structure of the analyte. researchgate.net

LC-MS is instrumental in confirming the identity and purity of the this compound complex. It can be used to determine its molecular weight and provide insights into its structure through fragmentation analysis (MS/MS). nih.gov Furthermore, LC-MS is a critical tool for studying the stability of this compound in different formulations and for identifying any non-volatile degradation products or impurities. nih.gov The high sensitivity and selectivity of LC-MS make it an indispensable technique in both quality control and advanced research involving this compound. thermofisher.comnih.gov

Surface Science Techniques in Applied Research

Scanning Electron Microscopy (SEM) for Morphological Analysis of Treated Surfaces

Scanning Electron Microscopy (SEM) is a versatile surface imaging technique that provides high-resolution images of a sample's topography and morphology. e3s-conferences.org It operates by scanning a focused beam of electrons across the surface of a specimen. The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are collected by detectors to form an image. e3s-conferences.org

In the applied research of this compound, particularly in areas such as coatings, corrosion protection, and material treatment, SEM is an essential tool for visualizing the effects of the compound on a surface at the micro- and nanoscale. For instance, if this compound is used as a corrosion inhibitor, SEM can be used to examine the morphology of the protective film formed on a metal surface. researchgate.net It can reveal details about the film's uniformity, thickness, and coverage, providing visual evidence of its protective capabilities.

Furthermore, SEM can be used to assess the morphological changes of a surface before and after treatment with this compound. cetjournal.it This is crucial for understanding how the compound interacts with and modifies the substrate. When combined with Energy-Dispersive X-ray Spectroscopy (EDS), an analytical technique that can be integrated with SEM, it is also possible to obtain elemental composition maps of the surface. nih.gov This correlative approach allows researchers to not only see the morphological changes but also to confirm the presence and distribution of iron from the this compound on the treated surface. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. cnrs.frwikipedia.org The technique involves irradiating a solid surface with a beam of X-rays under ultra-high vacuum conditions. cnrs.frmicro.org.au This causes the emission of core-level electrons, or photoelectrons. micro.org.au By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. phi.com Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the detected atoms. cnrs.frnih.gov

In the context of this compound research, XPS is an invaluable tool for verifying the surface composition and the oxidation state of the iron center. It provides direct evidence of the presence of iron, carbon, and oxygen on the sample surface and can confirm that the iron exists in the ferric (Fe³⁺) state. thermofisher.com The analysis is non-destructive and can be applied to solid, powder, or thin-film samples of the compound. micro.org.au

Detailed Research Findings

The XPS analysis of this compound involves the acquisition of a survey scan to identify all elements present on the surface, followed by high-resolution scans of specific elemental regions, primarily Fe 2p, O 1s, and C 1s.

Iron (Fe) Analysis: The Fe 2p region is critical for confirming the +3 oxidation state of iron. The spectrum for a high-spin Fe(III) compound like this compound is expected to show complex multiplet splitting and characteristic satellite peaks. thermofisher.com The main Fe 2p₃/₂ peak for Fe(III) compounds, such as iron(III) oxide (Fe₂O₃), is typically observed at a binding energy of approximately 710.8 eV to 711.3 eV. thermofisher.comxpsdatabase.net This is significantly shifted to a higher binding energy compared to metallic iron (Fe⁰) at ~706.7 eV or Fe(II) in iron(II) oxide (FeO) at ~709.6 eV. thermofisher.com The presence of a prominent satellite peak at approximately 8-9 eV higher binding energy than the main Fe 2p₃/₂ peak is a distinctive feature of Fe(III) species, helping to distinguish it from other oxidation states. nih.govresearchgate.net

Interactive Table: Comparative Binding Energies of Iron Species

Chemical StateFe 2p₃/₂ Binding Energy (eV)Key Spectral Features
Fe Metal (Fe⁰)~706.7Asymmetric peak shape
Fe(II) Oxide (FeO)~709.6Multiplet splitting, may have satellite features
Fe(III) Oxide (Fe₂O₃) ~710.8 Complex multiplet splitting, strong satellite peak
Iron(III) Hydroxide (B78521) (FeOOH)~711.3Broad peaks, strong satellite feature

Note: The binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration. The values for Fe₂O₃ and FeOOH are used as a proxy for the expected Fe(III) state in this compound.

Oxygen (O) and Carbon (C) Analysis: High-resolution scans of the O 1s and C 1s regions provide information about the octanoate ligand.

O 1s Spectrum: The O 1s spectrum is expected to show a primary component associated with the carboxylate group (COO⁻) coordinated to the iron center. This peak typically appears around 531-532 eV. A second, often smaller peak at a higher binding energy (~532-533 eV) may be present, which can be attributed to surface-adsorbed oxygen-containing species or C-O bonds. researchgate.netresearchgate.net

C 1s Spectrum: The C 1s spectrum of the octanoate ligand can be deconvoluted into at least two distinct peaks. The main peak, at approximately 284.8-285.0 eV, corresponds to the hydrocarbon chain (C-C and C-H bonds). A second peak at a higher binding energy, typically around 288-289 eV, is characteristic of the carboxylate carbon (O-C=O), confirming the presence of the octanoate moiety. nih.govresearchgate.net

Interactive Table: Expected XPS Binding Energies for this compound

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical Group
Iron (Fe)Fe 2p₃/₂~711.0Fe³⁺ in this compound
Iron (Fe)Satellite~719.0Fe³⁺ Shake-up Satellite
Oxygen (O)O 1s~531.5Carboxylate (COO⁻)
Carbon (C)C 1s~285.0Hydrocarbon Chain (C-C, C-H)
Carbon (C)C 1s~288.5Carboxylate Carbon (O-C=O)

Note: These are predicted values based on data from analogous iron carboxylates and organic compounds.

Quantitative analysis of the surface stoichiometry can be performed by calculating the relative atomic concentrations from the areas of the high-resolution Fe 2p, O 1s, and C 1s peaks, corrected for their respective relative sensitivity factors (RSFs). This allows for the verification of the elemental ratios expected for this compound (C₂₄H₄₅FeO₆). nih.govresearchgate.net

Future Research Directions and Emerging Applications of Ferric Octanoate

Advanced Synthesis Strategies for Controlled Nanostructure Design

The functionality of ferric octanoate (B1194180) is intrinsically linked to its physical form. Future research will focus on moving beyond bulk synthesis to the precise fabrication of nanostructures with controlled size, shape, and morphology, which dictates their magnetic, catalytic, and surface properties.

Advanced synthesis strategies, adapted from methods used for other iron oxides, are a key research avenue. mdpi.com Techniques such as solvothermal and hydrothermal synthesis, thermal decomposition, and microemulsion methods offer pathways to engineer ferric octanoate nanoparticles with specific geometries like spheres, cubes, rods, and octahedra. mdpi.commdpi.com For instance, thermal decomposition of iron precursors, such as iron(II) oleate (B1233923) or iron(III) acetylacetonate (B107027), has been successful in producing shape-anisotropic iron oxide nanoparticles, a strategy that could be tailored for this compound. mdpi.comrsc.org The use of octanoate itself as a phase transfer agent or capping agent in nanoparticle synthesis is a known strategy that could be further exploited for self-assembly and morphology control. rsc.org

Research will likely concentrate on manipulating reaction parameters such as temperature, pressure, solvent systems, and the concentration of precursors and surfactants to yield monodisperse nanoparticles with narrow size distributions. rsc.org The goal is to create nanostructures like the octahedral Fe₃O₄ nanoparticles, which exhibit high saturation magnetization suitable for various technological applications, and adapt these methods for this compound. The development of these facile and reproducible synthetic protocols is essential for the potential use of these nanomaterials in fields ranging from catalysis to environmental remediation. nih.gov

Detailed Research Findings:

Solvothermal/Hydrothermal Methods: These techniques allow for the crystallization of nanoparticles in a sealed, heated vessel. By tuning the synergistic effects of surfactants and reagents, anisotropic nanostructures, such as octahedrons, can be produced.

Thermal Decomposition: This method involves the decomposition of organometallic precursors like iron oleate at high temperatures. It is a versatile route for producing highly crystalline and monodisperse magnetic nanoparticles. mdpi.comrsc.org The choice of surfactants and solvents is critical in directing the shape of the resulting nanocrystals. mdpi.com

Role of Surfactants: Molecules like oleylamine (B85491) and oleic acid can act as reducing agents, solvents, and shape-directing agents in the synthesis of iron-based nanoparticles. mdpi.com The octanoate ligand in this compound could itself play a role in directing the nanostructure's morphology.

Exploration of Novel Catalytic Pathways and Green Chemistry Applications

Iron's low toxicity, abundance, and cost make it an attractive alternative to precious metal catalysts, aligning with the principles of green chemistry. catalysis.blognih.gov this compound is emerging as a versatile catalyst for environmentally benign chemical transformations.

Future research will explore its role in novel catalytic pathways. One promising area is the utilization of carbon dioxide (CO₂). This compound has been shown to catalyze the coupling of CO₂ with epoxides to form cyclic carbonates, which are valuable compounds with applications as polar aprotic solvents and precursors for polycarbonates. vulcanchem.com Further investigation will focus on optimizing this process and expanding its scope.

Another key application is in the synthesis of biodegradable polymers. This compound can initiate the ring-opening polymerization of lactide to produce polylactic acid (PLA), a sustainable alternative to petroleum-based plastics. vulcanchem.com Research will aim to control the polymer's molecular weight and properties by tuning the catalyst structure and reaction conditions.

Furthermore, the potential of iron catalysts in cascade reactions, which combine multiple steps into a single operation to improve efficiency and reduce waste, is a significant area of interest. nih.gov Homogeneous iron catalysts have demonstrated remarkable activity in synthesizing complex molecules like pyrroles under mild conditions. nih.gov Exploring this compound in similar multi-step, one-pot syntheses could lead to more sustainable routes for producing fine chemicals and pharmaceuticals. Its application in the conversion of renewable feedstocks, such as biomass, into valuable platform chemicals is another frontier for green chemistry. mdpi.comcatalysis.blog

Detailed Research Findings:

CO₂ Utilization: this compound catalyzes the formation of cyclic carbonates from epoxides and CO₂, achieving 45% conversion at 20 bar CO₂ pressure. vulcanchem.com

Biodegradable Polymers: It serves as an initiator for the ring-opening polymerization of lactide, contributing to the green synthesis of PLA. vulcanchem.com

Fischer-Tropsch Synthesis (FTS): Iron-based catalysts are well-suited for the direct hydrogenation of CO₂ to hydrocarbons and olefins, a process critical for producing sustainable fuels and chemicals. frontiersin.orgacs.org Research into this compound for CO₂-FTS could yield catalysts with high selectivity for heavier hydrocarbons. acs.org

Integration of this compound in Sustainable Technologies and Circular Economy Initiatives

The integration of this compound into sustainable technologies is closely linked to the principles of a circular economy, which emphasizes waste reduction and the reuse of materials. researchgate.net Future research will focus on leveraging this compound to "close the loop" in various industrial processes.

As a catalyst for producing biodegradable polymers like PLA, this compound directly contributes to mitigating plastic pollution, a cornerstone of circular design. vulcanchem.comicast.org.uk Further research could focus on developing closed-loop recycling processes where this compound is used to both synthesize and later depolymerize PLA back to its monomer, enabling true chemical recycling.

The use of iron, an abundant and recyclable material, is central to many emerging low-carbon technologies. nih.gov this compound could find applications within this landscape, for example, in the synthesis of components for iron-based batteries or as a precursor for materials used in energy storage cycles. nih.gov The focus will be on developing technologies where the iron component can be efficiently recovered and reused, minimizing environmental impact and aligning with circular economy goals. nih.govmdpi.com

Moreover, this compound's catalytic properties can be applied to valorize waste streams. For instance, it could be used to convert waste biomass or mixed plastic waste into valuable chemicals or fuels, transforming waste into a resource. icast.org.uk This aligns with the broader goal of creating industrial ecosystems where the outputs of one process become the inputs for another. researchgate.net

Synergistic Computational-Experimental Investigations for Deeper Mechanistic Understanding

To accelerate the development of this compound applications, future research will increasingly rely on a synergistic approach that combines experimental work with computational modeling. This integration allows for a deeper understanding of reaction mechanisms at the molecular level, enabling the rational design of improved materials and processes.

Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for this purpose. researchgate.netresearchgate.net For catalysis, DFT calculations can be used to map out reaction pathways, identify transition states, and determine the energetics of catalytic cycles, as has been done for other iron-catalyzed reactions like C-H activation and cyclopropanation. nih.govnih.gov This insight is critical for designing catalysts with higher activity and selectivity.

In environmental remediation and corrosion inhibition, computational models can simulate the adsorption of molecules onto the surface of this compound, clarifying the binding mechanisms and interaction energies. researchgate.netresearchgate.net For example, studies on sodium octanoate as a corrosion inhibitor have successfully used DFT and MD to confirm experimental findings about its adsorption behavior on steel surfaces. researchgate.net

This combined computational-experimental approach offers several advantages:

Prediction: It allows for the prediction of properties before synthesis, saving time and resources.

Elucidation: It provides detailed mechanistic insights that are often difficult to obtain through experiments alone. nih.govnih.gov

Optimization: It guides the rational design of materials by establishing structure-activity relationships.

By leveraging this synergy, researchers can move beyond trial-and-error approaches to a more predictive and efficient discovery process for novel this compound applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.